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  • Product: Calcium bis(5-oxo-DL-prolinate)
  • CAS: 85959-45-1

Core Science & Biosynthesis

Foundational

Calcium bis(5-oxo-DL-prolinate) chemical structure and properties

The following technical guide provides an in-depth analysis of Calcium bis(5-oxo-DL-prolinate), structured for researchers and drug development professionals. Structure, Physicochemical Properties, and Bio-Analytical Cha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Calcium bis(5-oxo-DL-prolinate), structured for researchers and drug development professionals.

Structure, Physicochemical Properties, and Bio-Analytical Characterization

Introduction & Chemical Identity

Calcium bis(5-oxo-DL-prolinate), commonly referred to as Calcium DL-Pidolate , is the calcium salt of 5-oxo-DL-proline (pyroglutamic acid). Unlike simple inorganic salts (e.g., calcium carbonate), this compound represents a chelated organic matrix where the calcium ion is coordinated by two pidolate moieties. This structure mimics the natural constituent of the skin's Natural Moisturizing Factor (NMF) and plays a pivotal role in calcium bioavailability for osteogenic and dermatological applications.

While the L-isomer (CAS: 31377-05-6) is the predominant physiological form found in biological systems, the DL-form (racemic mixture) is utilized in specific industrial and non-stereospecific chemical applications. This guide focuses on the DL-form while drawing necessary functional parallels to the L-isomer where biological mechanisms overlap.

Nomenclature & Identifiers:

  • IUPAC Name: Calcium; 5-oxopyrrolidine-2-carboxylate[1]

  • CAS Number (DL-form): 85959-45-1[2]

  • CAS Number (L-form): 31377-05-6 (Reference for bioactive comparisons)[3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 296.29 g/mol [1][3][4]

Chemical Architecture & Stereochemistry

The fundamental structure consists of a central


 cation coordinated by two 5-oxoproline anions. The ligand, 5-oxoproline, is a lactam derivative of glutamic acid.
2.1 Coordination Chemistry

The calcium ion interacts primarily with the carboxylate oxygen atoms of the pidolate ring. In the DL-form, the crystal lattice contains a 1:1 ratio of D- and L-pidolate ligands.

  • Ligand Structure: The 5-membered lactam ring confers rigidity, protecting the amine nitrogen within the ring structure (–NH–CO–), reducing its basicity compared to free proline.

  • Chelation Effect: The organic tail increases the lipophilicity relative to inorganic calcium salts, potentially altering transmembrane transport kinetics.

2.2 Stereochemical Implications
  • L-Pidolate: Endogenous to mammalian tissues (brain, skin).

  • DL-Pidolate: A racemic mixture. In solution, the calcium dissociates, leaving free D- and L-pidolate ions. While L-pidolate enters the

    
    -glutamyl cycle, the metabolic fate of the D-isomer typically involves renal excretion or specific D-amino acid oxidases, a critical consideration for pharmacokinetic profiling.
    
Physicochemical Profile

The following data summarizes the core physical properties critical for formulation and stability testing.

PropertySpecificationNotes
Appearance White to off-white crystalline powderHygroscopic nature requires moisture-controlled storage.[5]
Solubility (Water) Soluble (>50 g/L at 25°C)Significantly higher than

; facilitates liquid formulations.
Solubility (Ethanol) Slightly solubleUseful for antisolvent crystallization purification.
pH (10% Solution) 6.0 – 8.0Neutral range, compatible with parenteral and topical formulations.
Melting Point Decomposes > 200°CDoes not exhibit a sharp melting point before decomposition.[5]
Stability Thermally stable up to ~150°CSusceptible to hydrolysis in strong acid/base at elevated temperatures.
Synthesis & Production Protocol

The synthesis of Calcium bis(5-oxo-DL-prolinate) follows a neutralization pathway utilizing DL-pyroglutamic acid and a calcium base. This method ensures high purity and minimizes byproduct formation.

4.1 Reaction Mechanism


4.2 Experimental Protocol

Materials:

  • DL-Pyroglutamic acid (purity >98%)

  • Calcium Carbonate (

    
    , precipitated, USP grade)
    
  • Deionized Water[6]

Step-by-Step Methodology:

  • Slurry Preparation: Dissolve 1.0 mole of DL-pyroglutamic acid in 500 mL of deionized water heated to 60°C. Ensure complete dissolution.

  • Neutralization: Slowly add 0.5 moles of Calcium Carbonate to the solution under constant stirring.

    • Critical Control Point: Addition must be gradual to manage

      
       evolution and prevent foaming overflow.
      
  • Reaction Phase: Maintain temperature at 80°C for 2 hours. The solution should turn clear as the calcium carbonate is consumed.

  • Filtration: Filter the hot solution (0.45

    
    m membrane) to remove unreacted carbonates or insoluble impurities.
    
  • Crystallization: Concentrate the filtrate via rotary evaporation to 50% volume. Add ethanol (antisolvent) to induce precipitation or cool slowly to 4°C.

  • Drying: Dry the resulting white precipitate in a vacuum oven at 60°C until constant weight is achieved.

4.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials (DL-Pyroglutamic Acid + CaCO3) React Reaction Vessel (Water, 80°C, 2 hrs) Start->React Neutralization Filter Hot Filtration (Remove Impurities) React->Filter Clear Solution Conc Concentration (Rotary Evap) Filter->Conc Cryst Crystallization (Ethanol/Cooling) Conc->Cryst Supersaturation Dry Drying & Milling (Final Product) Cryst->Dry

Figure 1: Industrial synthesis workflow for Calcium bis(5-oxo-DL-prolinate) via aqueous neutralization.

Biological Mechanism & Pharmacokinetics

The efficacy of Calcium Pidolate stems from the dissociation of the complex into Calcium and Pidolic acid.

  • Calcium Absorption: The organic moiety prevents calcium precipitation in the high-pH environment of the small intestine, a common issue with inorganic salts. This "shielding" effect allows for passive diffusion and active transport via Calbindin-D9k.

  • Pidolate Fate:

    • L-isomer: Converted to L-glutamate via 5-oxoprolinase (ATP-dependent), entering the Krebs cycle or glutathione synthesis.

    • D-isomer: largely excreted unchanged or metabolized by D-amino acid oxidase (DAAO) in the kidney/liver.

5.1 Biological Fate Diagram

BioFate cluster_Intestine Small Intestine Absorption cluster_Metabolism Systemic Metabolism Ingestion Oral Ingestion Ca(DL-Pidolate)2 Stomach Gastric Dissociation Ca2+ + 2 Pidolate- Ingestion->Stomach Ca_Abs Ca2+ Absorption (Active/Passive) Stomach->Ca_Abs Pid_Abs Pidolate Absorption (Na+ Dependent) Stomach->Pid_Abs Bone Bone Mineralization (Hydroxyapatite) Ca_Abs->Bone L_Met L-Pidolate -> Glutamate (5-oxoprolinase) Pid_Abs->L_Met L-isomer D_Met D-Pidolate -> Excretion (Renal Clearance) Pid_Abs->D_Met D-isomer

Figure 2: Pharmacokinetic pathway distinguishing the metabolic fate of Calcium and the DL-Pidolate enantiomers.

Analytical Characterization

Rigorous quality control requires validating both the calcium content and the organic ligand integrity.

6.1 High-Performance Liquid Chromatography (HPLC)

This method quantifies the 5-oxoproline moiety.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5

    
    m).[7]
    
  • Mobile Phase: 0.05M

    
     buffer (pH 2.5 adjusted with phosphoric acid) / Acetonitrile (95:5 v/v).
    
    • Reasoning: Low pH suppresses ionization of the carboxylic acid, improving retention on the hydrophobic C18 stationary phase.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Detection: UV at 210 nm (detecting the carbonyl group of the lactam ring).

  • Retention Time: ~4–6 minutes for 5-oxoproline.

6.2 Complexometric Titration (Calcium Content)
  • Reagent: 0.05 M EDTA (Disodium ethylenediaminetetraacetate).

  • Indicator: Hydroxy Naphthol Blue or Calconcarboxylic acid.

  • Buffer: Ammonia buffer (pH 10).

  • Protocol: Dissolve sample in water -> Add buffer -> Titrate with EDTA to blue endpoint.

  • Calculation:

    
    .
    
Applications in Drug Development[10]
  • Osteoporosis Therapy: As a highly soluble calcium source, it is utilized in bone remodeling supplements. The pidolate moiety is hypothesized to support collagen formation (proline precursor), providing a dual benefit of mineral and matrix support.

  • Dermatology: Used in topical formulations as a humectant. 5-oxoproline is a key component of the skin's Natural Moisturizing Factor (NMF). The calcium salt aids in keratinocyte differentiation.

  • Cognitive Health: Investigated for the delivery of glutamate precursors (via L-pidolate) to support synaptic transmission, though the DL-form is less preferred here due to the inactivity of the D-isomer.

References
  • BenchChem. (2025).[9] An In-Depth Technical Guide to the Synthesis and Characterization of Calcium Pidolate. Retrieved from

  • PubChem. (2025).[1] Calcium bis(5-oxo-L-prolinate) Compound Summary. National Library of Medicine. Retrieved from [1]

  • Chemical Book. (2024). Calcium bis(5-oxo-DL-prolinate) Properties and CAS 85959-45-1. Retrieved from

  • Walsh Medical Media. (2011). HPLC Determination of Calcium Salts in Pharmaceutical Dosage Forms. Journal of Chromatography & Separation Techniques. Retrieved from

  • ChemNet. (2025). Product entry: Calcium bis(5-oxo-DL-prolinate). Retrieved from

Sources

Exploratory

Calcium bis(5-oxo-DL-prolinate): Technical Synthesis & Bio-Functional Profile

The following technical guide provides an in-depth review of Calcium bis(5-oxo-DL-prolinate) , specifically targeting CAS 85959-45-1 . CAS: 85959-45-1 | Formula: | MW: 296.29 g/mol Executive Summary & Stereochemical Dist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Calcium bis(5-oxo-DL-prolinate) , specifically targeting CAS 85959-45-1 .

CAS: 85959-45-1 | Formula:


 | MW:  296.29  g/mol 
Executive Summary & Stereochemical Distinction

Calcium bis(5-oxo-DL-prolinate), also known as Calcium DL-Pidolate , is the calcium salt of racemic pyroglutamic acid. While the L-isomer (CAS 31377-05-6) is the predominant form utilized in high-end pharmaceutical and nutraceutical applications due to its direct integration into the


-glutamyl cycle, the DL-form (CAS 85959-45-1) represents a critical industrial variant.

This guide focuses on the DL-isomer , detailing its chemical synthesis, physicochemical properties, and the "Pidolate Effect" mechanism that governs its high solubility and calcium transport capabilities. Researchers must note that while the calcium payload remains identical (13.5% elemental Ca), the metabolic fate of the D-5-oxoproline moiety differs from the L-form.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound consists of one calcium ion chelated by two 5-oxo-proline (pidolic acid) anions. The "DL" designation indicates a racemic mixture of enantiomers, which influences crystal lattice energy and solubility profiles compared to the pure L-form.

Table 1: Physicochemical Specifications
PropertySpecification
Appearance White to off-white crystalline powder
Solubility (Water) Highly Soluble (>20 g/100mL @ 20°C)
Solubility (Ethanol) Slightly soluble
pH (10% Solution) 6.0 – 7.5
Calcium Content ~13.5% (Theoretical)
Melting Point >250°C (Decomposes)
Hygroscopicity Moderate (Requires tight sealing)
Structural Visualization

The following diagram illustrates the coordination complex where the carboxylate oxygens of two pidolate rings chelate the central Calcium ion.

Calcium_Pidolate_Structure Figure 1: Coordination Complex of Calcium bis(5-oxo-DL-prolinate) cluster_L Ligand 1 cluster_R Ligand 2 Ca Ca²⁺ Ion Pidolate1 5-oxo-DL-prolinate (Anion A) O1 Carboxylate O⁻ Pidolate1->O1 N1 Amide N Pidolate1->N1 Ketone1 Pidolate1->Ketone1 O1->Ca Ionic/Coordination Pidolate2 5-oxo-DL-prolinate (Anion B) O2 Carboxylate O⁻ Pidolate2->O2 N2 Amide N Pidolate2->N2 Ketone2 Pidolate2->Ketone2 O2->Ca Ionic/Coordination Ketone1->Ca Weak Chelation Ketone2->Ca Weak Chelation

Experimental Protocols
Protocol A: Chemical Synthesis of Calcium bis(5-oxo-DL-prolinate)

Objective: Synthesize CAS 85959-45-1 via neutralization of DL-pyroglutamic acid. Reaction Principle:



Materials:

  • DL-Pyroglutamic acid (DL-5-oxoproline), purity >98%.

  • Calcium Carbonate (

    
    ), precipitated, pharmaceutical grade.
    
  • Deionized Water (DIW).

Workflow:

  • Dissolution: Charge a glass reactor with 500 mL DIW. Add 129.1 g (1.0 mol) of DL-Pyroglutamic acid. Stir at 200 RPM until fully dissolved.

  • Heating: Heat the solution to 55°C .

  • Neutralization: Slowly add 50.05 g (0.5 mol) of Calcium Carbonate in small portions over 30 minutes.

    • Critical Control Point: Monitor

      
       evolution. Do not add 
      
      
      
      too fast to prevent foam-over.
  • Maturation: Once addition is complete, increase temperature to 70°C and stir for 2 hours to ensure complete reaction and degassing. The solution should become clear.

  • Filtration: Filter the hot solution (0.45 µm membrane) to remove unreacted carbonates.

  • Crystallization/Drying:

    • Method A (Spray Drying): Inlet temp 180°C, Outlet temp 80°C.

    • Method B (Concentration): Concentrate via rotary evaporator to 40% volume, then cool to 4°C for precipitation.

  • Yield: Expected yield >90%.

Protocol B: HPLC Quantification Method

Objective: Quantify the pidolate anion content to verify stoichiometry.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) or Mixed-Mode (Primesep 100).

  • Mobile Phase: 50 mM Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 v/v).

    • Note: Low pH is required to keep the carboxylic acid protonated for retention on C18, or use mixed-mode for anion exchange.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Injection Vol: 20 µL.

  • Run Time: ~10-15 minutes.

  • Acceptance: Peak asymmetry < 1.5; Theoretical plates > 2000.[3]

Bio-Functional Mechanism: The "Pidolate Effect"[10]

Calcium Pidolate is distinguished from inorganic salts (carbonate, phosphate) by its organic moiety. The pidolate anion acts as a physiological carrier.[4]

Mechanistic Pathway:

  • Solubility: The organic shell prevents calcium precipitation at neutral intestinal pH, unlike carbonates which require stomach acid for ionization.

  • Transport: 5-oxoproline is a metabolite of the

    
    -Glutamyl Cycle  (Meister Cycle), facilitating amino acid transport across membranes.
    
  • Bone Matrix: Post-absorption, L-pidolate is a precursor to Proline and Hydroxyproline (collagen synthesis) and Arginine.

    • Note on DL-form: The D-isomer is generally not a substrate for 5-oxoprolinase (the enzyme converting L-5-oxoproline to glutamate). Therefore, the D-fraction may be excreted renally, potentially reducing the "collagen precursor" benefit compared to the pure L-form, but the calcium delivery benefit (solubility) remains intact.

Pidolate_Mechanism cluster_Fate Metabolic Fate Ingestion Ingestion of Ca-bis(5-oxo-DL-prolinate) Stomach Stomach (Acidic pH) Dissociation Ingestion->Stomach Intestine Intestine (Neutral pH) Ca²⁺ remains soluble Stomach->Intestine Absorb Absorption (Passive & Active) Intestine->Absorb Ca_Blood Serum Ca²⁺ (Bone Mineralization) Absorb->Ca_Blood L_Pidolate L-Pidolate (L-5-oxoproline) Absorb->L_Pidolate D_Pidolate D-Pidolate (D-5-oxoproline) Absorb->D_Pidolate Glutamate L-Glutamate (via 5-oxoprolinase) L_Pidolate->Glutamate Enzymatic Conversion Excretion Renal Excretion (Unmetabolized) D_Pidolate->Excretion Metabolic Resistance Collagen Collagen/Skin NMF (Proline Precursor) Glutamate->Collagen

Therapeutic & Industrial Applications[1]
A. Osteology & Bone Health
  • Mechanism: Provides high bioavailability calcium without the "gas" side effects of carbonates. The pidolate moiety supports the proteinaceous matrix of the bone (collagen), while Calcium mineralizes it.

  • Data: Studies indicate Calcium Pidolate prevents bone mass loss more effectively than gluconolactate/carbonate in specific cohorts due to the dual action (mineral + organic matrix support).

B. Dermatology (Skin Barrier)
  • Mechanism: Sodium/Calcium Pidolate is a component of the Natural Moisturizing Factor (NMF) .

  • Function: It is highly hygroscopic. In topical formulations, it draws moisture into the stratum corneum.

  • DL vs L: For moisturizing properties (humectant activity), the stereochemistry is less critical than in metabolic pathways; thus, the DL-salt is a cost-effective alternative for topical hydration products.

C. Safety & Toxicology
  • Acute Toxicity: Low. LD50 (Oral, Rat) generally > 5000 mg/kg (based on L-isomer data).

  • Irritation: Pure powder causes serious eye irritation (H319).

  • Regulatory: Calcium Pidolate is authorized in the EU (EFSA) for food supplements.

  • DL-Specifics: D-amino acids are generally cleared by D-amino acid oxidase (DAAO) in the kidney/liver. High doses of DL-forms should be validated for renal clearance rates in specific drug applications.

References
  • EFSA Panel on Food Additives and Nutrient Sources. (2009). Calcium pidolate as a source of calcium for nutritional purposes.[5][4][6] EFSA Journal.

  • PubChem. (2024). Calcium bis(5-oxo-L-prolinate) Compound Summary. National Library of Medicine.

  • Reginster, J. Y., et al. (1995). Effect of calcium pidolate on biochemical and hormonal parameters in involutional osteoporosis. Clinical Rheumatology.

  • BenchChem. (2024). Calcium pidolate Synthesis and Characterization Technical Guide.[3]

  • Global Calcium. (2024). Calcium Pidolate API Technical Data Sheet.

  • ILO/WHO. (2021). ICSC 0409 - Calcium Oxide (Precursor Safety Data).[7] International Labour Organization.

Sources

Foundational

The Pivotal Role of Calcium Pidolate in Fortifying Skin Barrier Function: A Mechanistic Exploration

Introduction: The Epidermis as a Dynamic and Regulated Barrier The skin, our primary interface with the external environment, relies on the intricate and meticulously regulated functionality of its outermost layer, the e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epidermis as a Dynamic and Regulated Barrier

The skin, our primary interface with the external environment, relies on the intricate and meticulously regulated functionality of its outermost layer, the epidermis. The cornerstone of this protective capacity is the epidermal permeability barrier, primarily orchestrated by the stratum corneum (SC).[1] A dysfunctional barrier is a hallmark of numerous inflammatory skin conditions, including atopic dermatitis and psoriasis, underscoring the critical need for therapeutic strategies that can restore and enhance its integrity.[2][3] Central to the formation and maintenance of this barrier is the dynamic signaling role of calcium ions (Ca2+).[2][3][4] This technical guide delves into the mechanism of action of calcium pidolate, a compound that leverages the physiological roles of both calcium and L-pyrrolidone carboxylic acid (L-PCA) to synergistically bolster skin barrier function.

The Epidermal Calcium Gradient: The Master Conductor of Keratinocyte Differentiation

The mammalian epidermis is characterized by a distinct calcium gradient, with low concentrations in the proliferative basal and spinous layers and progressively increasing levels toward the granular layer, before declining in the stratum corneum.[2][5] This gradient is not a passive feature but a critical regulator of keratinocyte behavior, driving the sequential process of terminal differentiation.[5][6] As keratinocytes migrate from the basal layer towards the skin surface, they encounter increasing extracellular calcium concentrations, which triggers a cascade of signaling events culminating in their transformation into anucleated, flattened corneocytes that form the "bricks" of the stratum corneum.[5]

This "calcium switch" governs the expression of key structural proteins and enzymes essential for barrier formation:[5]

  • Early Differentiation Markers: In the stratum spinosum, rising calcium levels induce the expression of proteins like involucrin and transglutaminase-1, as well as keratins K1 and K10.[5]

  • Late Differentiation Markers: In the stratum granulosum, higher calcium concentrations trigger the synthesis of profilaggrin and loricrin, which are crucial components of the cornified envelope.[5][7]

  • Lipid Synthesis and Secretion: The granular layer is also the site of synthesis for the unique lipid mixture (ceramides, cholesterol, and free fatty acids) that forms the "mortar" of the stratum corneum. Calcium signaling is instrumental in the formation and secretion of these lipids via lamellar bodies.[5][8]

Disruption of this calcium gradient, for instance, through acute barrier perturbation, leads to a rapid decrease in the mRNA levels of key differentiation markers like loricrin and profilaggrin, highlighting the direct link between extracellular calcium and the genetic program of differentiation.[7]

The Calcium-Sensing Receptor (CaSR): A Key Mediator of Calcium Signaling

Keratinocytes sense and respond to changes in extracellular calcium primarily through the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor.[9][10] Activation of the CaSR initiates intracellular signaling cascades that are pivotal for differentiation.[5][6] This includes the activation of phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of calcium from intracellular stores like the endoplasmic reticulum, while DAG activates protein kinase C (PKC) isoforms, both of which are critical for the differentiation process.[6][10] Ablation of the CaSR in keratinocytes has been shown to impair epidermal differentiation and barrier function, confirming its central role.[5][10]

Calcium Pidolate: A Dual-Action Approach to Barrier Fortification

Calcium pidolate is the salt formed from calcium and L-pyrrolidone carboxylic acid (L-PCA). This compound is uniquely positioned to enhance skin barrier function by delivering both a key signaling ion (calcium) and a vital component of the skin's natural hydration system (L-PCA).

The Calcium Moiety: A Catalyst for Differentiation

By delivering bio-available calcium to the epidermis, calcium pidolate directly stimulates the terminal differentiation of keratinocytes.[11] This action helps to:

  • Accelerate Cornified Envelope Formation: Increased calcium signaling promotes the expression and cross-linking of structural proteins like loricrin and involucrin, leading to a more robust cornified envelope.[5][12]

  • Enhance Intercellular Junctions: Calcium is essential for the formation and stability of desmosomes, adherens junctions, and tight junctions.[5][6] These structures are not only critical for cell-cell adhesion but also play a role in intracellular signaling that promotes differentiation. Tight junctions, located in the stratum granulosum, also contribute to maintaining the epidermal calcium gradient itself.[2]

  • Stimulate Epidermal Lipid Production: Calcium pidolate has been shown to stimulate the production of epidermal lipids, which are crucial for forming the lamellar bilayers in the stratum corneum that prevent transepidermal water loss (TEWL).[11][13]

The Pidolate (L-PCA) Moiety: A Physiological Humectant

L-PCA is a physiological molecule and a primary component of the skin's Natural Moisturizing Factor (NMF).[11][14] The NMF is a complex of water-soluble compounds within the corneocytes that are highly efficient at attracting and binding water, thereby maintaining the hydration of the stratum corneum.[1][14][15] The pidolate component of calcium pidolate contributes to barrier integrity by:

  • Boosting Stratum Corneum Hydration: As a potent humectant, L-PCA increases the water content in the upper layers of the skin, making it softer and more elastic.[15][16] This is crucial because proper hydration is necessary for the enzymatic processes involved in desquamation.

  • Supporting the Acid Mantle: The acidic pH of the skin surface (the "acid mantle") is vital for the optimal function of enzymes involved in ceramide synthesis and for restricting the activity of proteases that degrade corneodesmosomes.[1] L-PCA, as an amino acid derivative, helps to maintain this acidic environment.[14]

By combining these two functionalities, calcium pidolate offers a synergistic mechanism to restructure and fortify the skin barrier, addressing both the structural protein and lipid components, as well as the essential hydration of the stratum corneum.[11]

Mechanistic Pathway of Calcium Pidolate in Skin Barrier Enhancement

The proposed mechanism of action for calcium pidolate involves a multi-pronged approach targeting key stages of epidermal differentiation and barrier maturation.

Calcium_Pidolate_Mechanism cluster_extracellular Extracellular Space cluster_keratinocyte Granular Keratinocyte cluster_barrier Stratum Corneum CaP Calcium Pidolate CaSR Calcium-Sensing Receptor (CaSR) CaP->CaSR Ca²⁺ activates NMF NMF Hydration (from PCA) CaP->NMF PCA contributes to PLC Phospholipase C (PLC) CaSR->PLC activates IP3 IP3 PLC->IP3 generates PKC Protein Kinase C (PKC) PLC->PKC activates ER Endoplasmic Reticulum IP3->ER signals Gene_Exp ↑ Gene Expression (Loricrin, Filaggrin, Transglutaminase) PKC->Gene_Exp stimulates Ca_intra ↑ Intracellular Ca2+ ER->Ca_intra releases Ca²⁺ Ca_intra->Gene_Exp stimulates Lipid_Syn ↑ Lipid Synthesis (Ceramides, Cholesterol) Ca_intra->Lipid_Syn stimulates CE Cornified Envelope Formation Gene_Exp->CE Lipid_Matrix Lamellar Lipid Matrix Formation Lipid_Syn->Lipid_Matrix Barrier Strengthened Skin Barrier CE->Barrier Lipid_Matrix->Barrier NMF->Barrier

Caption: Proposed signaling pathway of calcium pidolate in enhancing skin barrier function.

Experimental Validation of Calcium Pidolate's Efficacy

To substantiate the mechanistic claims, a series of well-defined in vitro and ex vivo experiments are essential. Reconstructed Human Epidermis (RHE) models provide an excellent platform for these investigations, closely mimicking the architecture and differentiation of native human epidermis.[17]

Assessment of Barrier Integrity: Transepidermal Water Loss (TEWL)

TEWL is the most widely used objective measurement for assessing the competence of the skin barrier.[18][19] It quantifies the rate of water vapor diffusing from the skin into the environment. A lower TEWL value indicates a more intact and functional barrier.[20][21]

  • Model Preparation: Culture RHE models according to the manufacturer's instructions until full differentiation is achieved.

  • Treatment: Apply a topical formulation containing calcium pidolate (and a vehicle control) to the surface of the RHE models daily for a specified period (e.g., 3-5 days).

  • Barrier Disruption (Optional): To assess the restorative capacity of calcium pidolate, the barrier can be compromised using a standardized method like tape stripping or treatment with a mild irritant (e.g., sodium dodecyl sulfate) prior to the treatment period.[17][22]

  • Acclimatization: Before measurement, allow the RHE models to equilibrate in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes.[20][23]

  • Measurement: Use an open-chamber evaporimeter (e.g., Tewameter®) to measure TEWL.[19][22] Gently place the probe on the surface of the RHE and record the reading once it stabilizes. Take multiple readings per sample for accuracy.

  • Data Analysis: Express TEWL in g/m²/h. Compare the TEWL values of the calcium pidolate-treated group with the vehicle control and untreated groups. A statistically significant decrease in TEWL in the treated group indicates an improvement in barrier function.

TEWL_Workflow start Start: Cultured RHE Models treatment Topical Application (Calcium Pidolate vs. Vehicle) start->treatment No Disruption disruption Optional: Barrier Disruption start->disruption acclimatize Acclimatize to Controlled Environment treatment->acclimatize disruption->treatment Yes measure Measure TEWL (Evaporimeter) acclimatize->measure analyze Data Analysis (Compare Groups) measure->analyze end End: Barrier Function Quantified analyze->end

Caption: Standard experimental workflow for assessing barrier function using TEWL.

Analysis of Keratinocyte Differentiation Markers

To confirm that calcium pidolate enhances the structural components of the barrier, the expression of late differentiation markers can be visualized and quantified using immunofluorescence staining.

  • Sample Preparation: Following treatment, fix the RHE models in 4% paraformaldehyde, embed them in paraffin, and cut 5 µm cross-sections.[24][25]

  • Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.[25]

  • Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitopes (e.g., using a citrate buffer).

  • Permeabilization and Blocking: Permeabilize the sections with a detergent (e.g., 0.1% Triton X-100 in PBS) and then block non-specific antibody binding using a blocking solution (e.g., 5% goat serum in PBS).[24]

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies specific for filaggrin and loricrin.[12][25]

  • Secondary Antibody Incubation: After washing, incubate the sections with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI (blue fluorescence) and mount the sections with an anti-fade mounting medium.[26]

  • Imaging and Quantification: Visualize the sections using a fluorescence microscope. Capture images at a consistent magnification (e.g., 40x).[26] Quantify the fluorescence intensity of the target proteins in the granular and cornified layers using image analysis software (e.g., ImageJ).[26] An increased fluorescence signal for filaggrin and loricrin in the calcium pidolate-treated group would confirm its pro-differentiating effect.[12]

IF_Workflow start Start: Treated RHE Tissue fix_embed Fix, Embed & Section start->fix_embed rehydrate Deparaffinize & Rehydrate fix_embed->rehydrate antigen_retrieval Antigen Retrieval rehydrate->antigen_retrieval block Block Non-Specific Binding antigen_retrieval->block primary_ab Incubate with Primary Ab (anti-Filaggrin/Loricrin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Ab primary_ab->secondary_ab mount Counterstain (DAPI) & Mount secondary_ab->mount image Image Acquisition (Fluorescence Microscope) mount->image quantify Quantify Fluorescence Intensity (ImageJ) image->quantify end End: Protein Expression Visualized & Quantified quantify->end

Caption: Step-by-step workflow for immunofluorescence analysis of differentiation markers.

Analysis of Stratum Corneum Lipids

To verify the effect of calcium pidolate on the lipid "mortar" of the skin barrier, the composition and quantity of key lipid classes in the stratum corneum can be analyzed.

  • SC Sample Collection: Separate the stratum corneum from the RHE models (e.g., by enzymatic digestion or heat shock). Alternatively, use in vivo tape stripping to collect corneocytes from human subjects.[27]

  • Lipid Extraction: Extract the total lipids from the SC samples using a solvent mixture, such as ethyl acetate:methanol (20:80).[27]

  • HPTLC Separation: Apply the lipid extracts to a High-Performance Thin-Layer Chromatography (HPTLC) silica gel plate. Develop the plate using a sequence of solvent systems designed to separate the major SC lipid classes: ceramides, cholesterol, and free fatty acids.[27][28] Automated multiple development (AMD) systems can provide excellent separation.[29][30]

  • Visualization and Densitometry: After development, visualize the lipid bands by charring (e.g., with a copper sulfate/phosphoric acid reagent) or by using a fluorescent dye.[28]

  • Quantification: Quantify the amount of each lipid class by scanning densitometry, comparing the peak areas to those of known standards.

  • Data Analysis: Compare the relative and absolute amounts of ceramides, cholesterol, and free fatty acids between the calcium pidolate-treated and control groups. An increase in the total amount of these lipids, particularly ceramides, would support the mechanism of action.[31]

Summary of Quantitative Data

The following table summarizes the expected outcomes from the experimental validation protocols, demonstrating the efficacy of calcium pidolate in enhancing skin barrier function.

Parameter Assay Expected Outcome with Calcium Pidolate Mechanism Validated
Barrier Integrity Transepidermal Water Loss (TEWL)Statistically significant decrease in g/m²/hImproved overall barrier function
Keratinocyte Differentiation Immunofluorescence (Filaggrin)Increased fluorescence intensity in stratum granulosumEnhanced terminal differentiation
Keratinocyte Differentiation Immunofluorescence (Loricrin)Increased fluorescence intensity in stratum granulosumEnhanced cornified envelope formation
Lipid Production HPTLC Analysis of SC LipidsIncreased relative abundance of ceramides and cholesterolStimulation of barrier lipid synthesis

Conclusion

The mechanism of action of calcium pidolate in skin barrier function is multifaceted and robust, leveraging the fundamental physiological roles of its constituent parts. By providing a targeted delivery of calcium, it stimulates the complete cascade of keratinocyte terminal differentiation, reinforcing the protein and lipid structures of the stratum corneum. Simultaneously, the pidolate component enhances the skin's natural hydration capacity, ensuring the barrier remains flexible and functional. The experimental protocols detailed herein provide a comprehensive framework for validating these claims, establishing calcium pidolate as a scientifically-grounded, efficacious agent for restoring and maintaining a healthy skin barrier.

References

  • Lee, S. E., & Lee, S. H. (2018). Skin Barrier and Calcium. Annals of Dermatology, 30(3), 265–275. [Link]

  • Bikle, D. D., Xie, Z., & Tu, C. L. (2012). Calcium regulation of keratinocyte differentiation. Expert Review of Endocrinology & Metabolism, 7(4), 461–472. [Link]

  • Pfeiffer, S., Wefelmeier, K., & Wepf, R. (1995). Analysis of all stratum corneum lipids by automated multiple development high-performance thin-layer chromatography. Journal of Chromatography B: Biomedical Applications, 664(2), 311-316. [Link]

  • Menon, G. K., Feingold, K. R., & Elias, P. M. (1992). Calcium and potassium are important regulators of barrier homeostasis in murine epidermis. The Journal of Clinical Investigation, 90(2), 545–553. [Link]

  • Ponec, M., Weerheim, A., Kempenaar, J., & Mommaas, A. M. (1997). Microanalytical screening of all major stratum corneum lipids by sequential high-performance thin-layer chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 692(1), 227-234. [Link]

  • Spada, F., Barnes, T. M., & Greive, K. A. (2018). Determination of stratum corneum lipid profile by tape stripping in combination with HPTLC. Journal of Lipid Research, 59(8), 1572-1578. [Link]

  • Lee, S. E., & Lee, S. H. (2018). Skin Barrier and Calcium. Scribd. [Link]

  • Nopriyati, M., Argentina, F., Rusmawardiana, & Karim, P. L. (2021). The Role of Calcium in the Skin Barrier. Bioscientia Medicina: Journal of Biomedicine and Translational Research, 5(4), 1126-1133. [Link]

  • Bikle, D. D., Xie, Z., & Tu, C. L. (2012). Calcium regulation of keratinocyte differentiation. PubMed. [Link]

  • Spik, A., & Ponec, M. (2001). Determination of stratum corneum lipid profile by tape stripping in combination with high-performance thin-layer chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 413-421. [Link]

  • Chen, J., et al. (2021). Calcium Channels: Noteworthy Regulators and Therapeutic Targets in Dermatological Diseases. Frontiers in Pharmacology, 12, 722306. [Link]

  • Vandenberghe, M., et al. (2013). ORAI1 calcium channel orchestrates skin homeostasis. Proceedings of the National Academy of Sciences, 110(50), E4838-E4847. [Link]

  • Reich, E., & Blatter, K. (2011). Improved Method for Stratum Corneum Lipid Analysis by Automated Multiple Development HPTLC. ResearchGate. [Link]

  • D'hondt, C., et al. (2021). Calcium Signaling in the Photodamaged Skin: In Vivo Experiments and Mathematical Modeling. Function, 2(5), zqab038. [Link]

  • Grothe, C., et al. (2017). Using skin models to assess the effects of a protection cream on skin barrier function. Skin Research and Technology, 23(4), 542-549. [Link]

  • Pierard, G. E. (1987). Pyrrolidone carboxylic acid and the skin. International Journal of Cosmetic Science, 9(1), 21-26. [Link]

  • Laponie of Scandinavia. (n.d.). Ingredients: PCA salts. Laponie of Scandinavia Blog. [Link]

  • SincereSkincare.com. (n.d.). PCA (Pyrrolidone Carboxylic Acid). SincereSkincare.com. [Link]

  • Hasić, M., et al. (2024). Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. Frontiers in Pharmacology, 15. [Link]

  • Paula's Choice. (2017). What is PCA?. Paula's Choice. [Link]

  • Szabó, I., et al. (2021). The experimental design for analysis of skin barrier function, skin composition and transdermal penetration of topical model drugs. ResearchGate. [Link]

  • Pecorelli, A., et al. (2021). Immunofluorescence staining (red) for Involucrin (A) and Filaggrin (B)... ResearchGate. [Link]

  • Köberle, M. (2025). Overview of experimental models and barrier assessment protocol of the study. ResearchGate. [Link]

  • Kim, H., et al. (2020). Comparison of filaggrin (A) and loricrin (B) expression using... ResearchGate. [Link]

  • Pinnagoda, J., et al. (1990). Guidelines for transepidermal water loss (TEWL) measurement. A report from the Standardization Group of the European Society of Contact Dermatitis. Contact Dermatitis, 22(3), 164-178. [Link]

  • Eurofins. (n.d.). No. 2 “SPF Testing” Transepidermal Water Loss (TEWL). Eurofins. [Link]

  • Winge, M. C. G., et al. (2020). Filaggrin deficient mice have a lower threshold for cutaneous allergen sensitization but do not develop spontaneous skin inflammation or atopy. bioRxiv. [Link]

  • Fluhr, J. W., et al. (2012). Methods for the Assessment of Barrier Function. Karger Publishers. [Link]

  • Li, Y., et al. (2024). Dermal Injection of Recombinant Filaggrin-2 Ameliorates UVB-Induced Epidermal Barrier Dysfunction and Photoaging. International Journal of Molecular Sciences, 25(16), 8891. [Link]

  • Gold, M. H., et al. (2013). TNF-α Downregulates Filaggrin and Loricrin through c-Jun N-terminal Kinase: Role for TNF-α Antagonists to Improve Skin Barrier. Journal of Investigative Dermatology, 133(5), 1260-1267. [Link]

  • Alexander, H., et al. (2018). Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. ResearchGate. [Link]

  • Mostow, E. N., et al. (2025). Clinical Measurement of Transepidermal Water Loss. Advances in Wound Care. [Link]

  • Biox Systems. (2018). TEWL Studies. Biox Systems. [Link]

  • Bikle, D. D., & Tu, C. L. (2020). Vitamin D and calcium signaling in epidermal stem cells and their regeneration. Stem Cells Translational Medicine, 9(9), 987-996. [Link]

  • Savolainen, L. (2013). Regulation of epidermal tight junctions by calcium ATPases and p38. UTUPub. [Link]

  • Bikle, D. D. (2004). Calcium and 1,25(OH)2D: interacting drivers of epidermal differentiation. Journal of Steroid Biochemistry and Molecular Biology, 89-90(1-5), 345-350. [Link]

  • Lee, S. E., & Lee, S. H. (2018). Skin Barrier and Calcium. KoreaMed Synapse. [Link]

  • Elias, P. M., et al. (2002). Modulations in epidermal calcium regulate the expression of differentiation-specific markers. Journal of Investigative Dermatology, 119(5), 1128-1136. [Link]

  • Baek, J. H., et al. (2013). Acute Modulations in Stratum Corneum Permeability Barrier Function Affect Claudin Expression and Epidermal Tight Junction Function via Changes of Epidermal Calcium Gradient. Yonsei Medical Journal, 54(2), 523-527. [Link]

  • Lee, S. E., & Lee, S. H. (2018). Skin Barrier and Calcium. ResearchGate. [Link]

  • Proksch, E. (2018). The Influence of Calcium on the Skin pH and Epidermal Barrier During Aging. Current Problems in Dermatology, 54, 79-86. [Link]

  • Yuki, T., et al. (2021). Role of Tight Junctions and Their Protein Expression in Atopic Dermatitis. MedNexus. [Link]

  • DermNet. (n.d.). Skin barrier function. DermNet New Zealand. [Link]

  • Lee, S. E., & Lee, S. H. (2018). Skin Barrier and Calcium. PubMed. [Link]

Sources

Exploratory

Bioavailability of organic calcium salts vs inorganic calcium carbonate

Title: Comparative Pharmacokinetics and Bioavailability: Organic Calcium Salts vs. Inorganic Carbonate Subtitle: A Technical Guide for Formulation Scientists and Clinical Researchers Executive Summary: The "Calcium Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Pharmacokinetics and Bioavailability: Organic Calcium Salts vs. Inorganic Carbonate Subtitle: A Technical Guide for Formulation Scientists and Clinical Researchers

Executive Summary: The "Calcium Paradox"

For drug development professionals, the core challenge of calcium supplementation is the "Calcium Paradox": high elemental mass does not equate to high bioavailability. While Calcium Carbonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) offers the highest elemental calcium content (40% w/w), its bioavailability is rate-limited by gastric ionization.[1] Conversely, organic salts (Citrate, Gluconate, Lactate) offer superior solubility profiles independent of pH, yet carry a significant "pill burden" due to lower elemental density (9–21% w/w).

This guide deconstructs the physicochemical and pharmacokinetic (PK) mechanisms driving these differences, providing actionable protocols for assessing bioequivalence in clinical and pre-clinical settings.

Physicochemical Fundamentals: The Ionization Barrier

The bioavailability of calcium is strictly limited by its solubility in the gastrointestinal (GI) lumen. Calcium must be in an ionized form (


) to be transported across the enterocyte membrane.
  • Inorganic Carbonate: Relying on gastric acid for ionization,

    
     consumes protons (
    
    
    
    ). In achlorhydric patients (elderly, PPI users), solubility drops precipitously (
    
    
    mg/mL at pH 7).
    
    
  • Organic Salts (Citrate/Gluconate): These are complexed with organic anions that dissociate readily in water, independent of pH. Calcium Citrate remains soluble even at pH > 6.0, making it the "rescue" formulation for patients with compromised gastric acid secretion.

Table 1: Physicochemical Profile of Common Calcium Salts
Salt FormElemental Ca (%)Solubility (pH 7.[2]0)Acid Requirement?Key Formulation Characteristic
Ca Carbonate 40%InsolubleHigh High density; requires meal for absorption.
Ca Citrate 21%SolubleNoneBulky tablets; pH-independent absorption.
Ca Gluconate 9%Highly SolubleNoneRapid dissolution; large volume required.
Ca Lactate 13%SolubleNoneOften used in liquid fortifications.

Physiological Mechanisms of Absorption

Calcium absorption is bimodal, utilizing two distinct pathways depending on luminal concentration and Vitamin D status.

Mechanism A: Transcellular Active Transport (Saturable)
  • Site: Duodenum & Proximal Jejunum.

  • Trigger: Low Calcium Intake / High Demand.

  • Key Mediator: TRPV6 (Transient Receptor Potential Vanilloid 6).[3][4] This is the rate-limiting apical entry channel.[4]

  • Regulation: 1,25-dihydroxyvitamin D (

    
    ) upregulates TRPV6 and Calbindin-D9k expression.
    
Mechanism B: Paracellular Passive Diffusion (Non-Saturable)
  • Site: Jejunum, Ileum, Colon.

  • Trigger: High Calcium Intake (> 200mg/dose).

  • Mechanism: Diffusion through tight junctions driven by electrochemical gradients.

  • Relevance: At high doses (e.g., 1000mg bolus), the active transporters (TRPV6) are saturated, and absorption relies heavily on paracellular diffusion, which requires the calcium to remain soluble for longer transit times (favoring organic salts).

Visualization: Enterocyte Transport Pathway

CalciumTransport Lumen GI Lumen (High Ca2+) TRPV6 TRPV6 Channel (Apical Entry) Lumen->TRPV6 Influx Calbindin Calbindin-D9k (Cytosolic Shuttle) TRPV6->Calbindin Binding PMCA1b PMCA1b / NCX1 (Basolateral Exit) Calbindin->PMCA1b Transport Blood Systemic Circulation PMCA1b->Blood Efflux VitD 1,25(OH)2D (Regulator) VitD->TRPV6 Upregulates VitD->Calbindin Upregulates

Caption: The Transcellular Active Transport pathway. TRPV6 is the rate-limiting gatekeeper, heavily regulated by Vitamin D status.

Comparative Bioavailability Data

Meta-analyses (e.g., Sakhaee et al., Heaney et al.) provide the foundational data for formulation selection.

  • The "Meal Effect": Calcium Carbonate is bioequivalent to Citrate only when taken with food (which stimulates acid secretion).

  • Fasted State: Calcium Citrate provides 20–27% higher bioavailability than Carbonate.[5]

  • Gluconate/Lactate: Exhibit PK profiles similar to Citrate (rapid

    
     ~2.1h) but are often dose-limited by pill size.
    
Table 2: Pharmacokinetic Comparison (Standardized 500mg Dose)
ParameterCa Carbonate (Fasted)Ca Carbonate (Fed)Ca Citrate (Fasted/Fed)
Fractional Absorption ~20%~25-30%~30-35%
AUC (0-24h) Baseline+20% vs Fasted+25% vs Carb (Fasted)
Tmax Delayed (>3h)~2.5hRapid (~2.0h)
Urine Ca Excretion LowModerateHigh (Proxy for absorption)

Experimental Protocols for Bioavailability Assessment

For researchers validating new formulations, the following three-tier testing strategy is recommended.

Protocol A: In Vitro Dissolution (Screening)
  • Method: USP Apparatus 2 (Paddle).

  • Medium: 0.1N HCl (simulated gastric) AND Acetate Buffer pH 4.5 (simulated fed state/achlorhydria).

  • Criterion: >85% dissolution in 30 mins. Note: Carbonate will fail at pH 4.5; Organic salts must pass.

Protocol B: Caco-2 Monolayer Transport (Mechanistic)
  • Objective: Determine permeability (

    
    ) and transporter saturation.
    
  • Setup:

    • Seed Caco-2 cells on Transwell inserts. Culture 21 days.

    • Validation: TEER must be

      
      .
      
    • Apical Buffer: pH 6.5 (mimics duodenum). Basolateral Buffer: pH 7.4.

    • Dosing: Add Ca salt formulation to Apical side.

    • Sampling: Measure Basolateral Ca accumulation at 30, 60, 90, 120 min via ICP-MS.

    • Calculation:

      
      .
      
Protocol C: Dual Stable Isotope Method (The Clinical Gold Standard)
  • Objective: Distinguish absorbed calcium from endogenous calcium excretion.

  • Methodology:

    • Oral Tracer: Administer

      
       (e.g., 10-20 mg) mixed with the test calcium supplement.
      
    • IV Tracer: Administer

      
       (e.g., 2-4 mg) intravenously 1 hour post-ingestion (to mark the systemic pool).
      
    • Sampling: Collect 24-hour urine.

    • Analysis: Measure ratio of

      
       using ICP-MS.
      
    • Calculation:

      
      
      
  • Why this works: The IV tracer corrects for individual clearance rates, providing a "True Fractional Absorption" value.

Clinical Strategy & Formulation Logic

The choice of salt is not merely about cost; it is a clinical decision based on patient physiology.

Decision Matrix: Formulation Selection

DecisionTree Start Patient Profile / Indication AcidStatus Gastric Acid Status? Start->AcidStatus Normal Normal Acid AcidStatus->Normal Normal LowAcid Achlorhydria / PPI Use / Elderly AcidStatus->LowAcid Compromised Compliance Pill Burden Sensitivity? HighCompliance Can swallow large pills? Compliance->HighCompliance LowCompliance Dysphagia / Pill Fatigue Compliance->LowCompliance Normal->Compliance RecCit Recommend: Calcium Citrate (Any time) LowAcid->RecCit Standard Care RecLiq Recommend: Ca Gluconate/Lactate (Liquid/Powder Form) LowAcid->RecLiq If dysphagia RecCarb Recommend: Calcium Carbonate (Take with food) HighCompliance->RecCarb Cost Effective LowCompliance->RecLiq Palatability

Caption: Clinical decision tree for selecting calcium salt based on gastric physiology and patient compliance factors.

References

  • Heaney, R. P., et al. (1999). "Absorption of calcium as the carbonate and citrate salts, with some observations on method." Osteoporosis International. Link

  • Sakhaee, K., et al. (1999).[6] "Meta-analysis of calcium bioavailability: a comparison of calcium citrate with calcium carbonate." American Journal of Therapeutics. Link

  • Bronner, F. (2003). "Mechanisms of intestinal calcium absorption." Journal of Cellular Biochemistry. Link

  • Van der Velde, R., et al. (2014). "Calcium and Vitamin D Absorption: Emerging Roles for TRPV6." Future Science OA. Link

  • Scientific Committee on Food. (2003). "Opinion of the Scientific Committee on Food on the Tolerable Upper Intake Level of Calcium." European Commission. Link

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Calcium bis(5-oxo-DL-prolinate) Crystals

Foreword For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring the safety, e...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of the thermodynamic stability of an active pharmaceutical ingredient (API) is fundamental to ensuring the safety, efficacy, and shelf-life of a final drug product. This guide provides a detailed exploration of the core principles and experimental methodologies for assessing the thermodynamic stability of Calcium bis(5-oxo-DL-prolinate) crystals, a compound recognized for its high bioavailability as a calcium source.[1] While specific experimental data for this compound is not extensively available in public literature, this guide will provide a robust framework for its characterization, drawing upon established analytical techniques and theoretical principles.

Introduction to Calcium bis(5-oxo-DL-prolinate) and the Imperative of Thermodynamic Stability

Calcium bis(5-oxo-DL-prolinate), also known as calcium pidolate, is the calcium salt of pyroglutamic acid.[2] Its chemical formula is C₁₀H₁₂CaN₂O₆, with a molecular weight of 296.29 g/mol .[2] The pidolate anion is a derivative of the amino acid glutamic acid, and its chelation with calcium is thought to contribute to its enhanced bioavailability.[1]

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a crystalline solid like Calcium bis(5-oxo-DL-prolinate), this translates to its resistance to change its physical or chemical form under given conditions of temperature, humidity, and light. A thermodynamically stable crystalline form will not spontaneously convert to another polymorphic form or an amorphous state. This is of paramount importance in drug development for several reasons:

  • Bioavailability and Efficacy: Different crystalline forms (polymorphs) of a drug can have different solubilities and dissolution rates, which directly impact its bioavailability and therapeutic effect.

  • Safety: An unstable form could transform into a less soluble or even toxic polymorph during storage.

  • Manufacturability and Shelf-life: Physical instability can lead to issues such as caking, poor flowability, and altered tablet compression characteristics, as well as a reduced shelf-life.

This guide will delve into the key experimental techniques used to probe the thermodynamic stability of Calcium bis(5-oxo-DL-prolinate) crystals.

Physicochemical Characterization of Calcium bis(5-oxo-DL-prolinate)

A thorough understanding of the fundamental physicochemical properties of a compound is the first step in assessing its stability.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₂CaN₂O₆[2]
Molecular Weight 296.29 g/mol [2]
Appearance White crystalline or granular powder[3]
Solubility in Water Freely soluble; 24% (w/v) at 20°C[1][3]
pH (5% w/v solution) 6.0 - 7.5[1]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of a crystalline compound. The following sections detail the key experimental workflows.

Thermal Analysis: Unveiling Thermal Events

Thermal analysis techniques are crucial for investigating the behavior of a material as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] This technique is invaluable for detecting processes that involve mass loss, such as dehydration and decomposition.

Experimental Protocol: TGA of Calcium bis(5-oxo-DL-prolinate)

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered Calcium bis(5-oxo-DL-prolinate) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA instrument.

  • Data Acquisition: Heat the sample from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[4]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step.

Hypothetical TGA Data for Calcium bis(5-oxo-DL-prolinate) Monohydrate

Thermal EventTemperature Range (°C)Mass Loss (%)Interpretation
Dehydration100 - 150~5.7%Loss of one water molecule
Decomposition> 250SignificantBreakdown of the pidolate moiety

Note: This data is illustrative and based on a hypothetical monohydrate form. Actual experimental results are required for definitive characterization.[4]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on their temperatures and enthalpies.

Experimental Protocol: DSC of Calcium bis(5-oxo-DL-prolinate)

  • Sample Preparation: Accurately weigh 2-5 mg of finely powdered Calcium bis(5-oxo-DL-prolinate) into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC instrument.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[4]

  • Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) for endothermic (heat absorbing) or exothermic (heat releasing) peaks.

Interpretation of DSC Thermograms:

  • Endothermic Peaks: Can indicate melting, dehydration, or some solid-solid transitions.

  • Exothermic Peaks: Can indicate crystallization, decomposition, or some solid-solid transitions.

The combination of TGA and DSC is powerful. For instance, an endothermic peak in the DSC that corresponds to a mass loss in the TGA is indicative of dehydration or decomposition.

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis & Interpretation TGA_sample Weigh Sample TGA_heat Heat at Controlled Rate TGA_sample->TGA_heat TGA_data Record Mass Loss vs. Temp TGA_heat->TGA_data Analyze_TGA Identify Dehydration & Decomposition Temps TGA_data->Analyze_TGA DSC_sample Weigh Sample DSC_heat Heat at Controlled Rate DSC_sample->DSC_heat DSC_data Record Heat Flow vs. Temp DSC_heat->DSC_data Analyze_DSC Identify Melting, Crystallization, & Transition Temps/Enthalpies DSC_data->Analyze_DSC Correlate Correlate Thermal Events Analyze_TGA->Correlate Analyze_DSC->Correlate Hygroscopicity_Workflow Start Sample in GVS Instrument Drying Dry Sample (0% RH) Start->Drying Sorption Increase RH Stepwise (e.g., 0% -> 90%) Drying->Sorption Desorption Decrease RH Stepwise (e.g., 90% -> 0%) Sorption->Desorption Isotherm Plot % Mass Change vs. RH Desorption->Isotherm Classification Classify Hygroscopicity Isotherm->Classification

Sources

Exploratory

An In-Depth Technical Guide to Calcium PCA: A Core Component of the Natural Moisturizing Factor (NMF)

Abstract This technical guide provides a comprehensive exploration of Calcium Pyrrolidone Carboxylic Acid (Calcium PCA), a key component of the skin's Natural Moisturizing Factor (NMF). We delve into the intricate bioche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of Calcium Pyrrolidone Carboxylic Acid (Calcium PCA), a key component of the skin's Natural Moisturizing Factor (NMF). We delve into the intricate biochemical mechanisms through which Calcium PCA contributes to skin hydration, barrier function, and overall homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of Calcium PCA's role in keratinocyte differentiation, filaggrin processing, and ceramide synthesis. Furthermore, we present detailed, field-proven experimental protocols for the in vitro and in vivo evaluation of Calcium PCA's efficacy, supported by data presentation and visual diagrams to facilitate a deeper understanding of its multifaceted functions in dermatology and cosmetic science.

Introduction: The Stratum Corneum and the Vital Role of the Natural Moisturizing Factor (NMF)

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against external aggressors and prevents excessive transepidermal water loss (TEWL). Its integrity is paramount for maintaining healthy skin. Central to the SC's ability to retain moisture is a complex mixture of hygroscopic compounds known as the Natural Moisturizing Factor (NMF).[1][2] NMF is primarily composed of free amino acids and their derivatives, such as pyrrolidone carboxylic acid (PCA), urocanic acid, and various inorganic salts.[1][3] These molecules are highly efficient humectants, attracting and binding water from the atmosphere to keep the corneocytes hydrated, which is essential for skin plasticity and the proper functioning of enzymes involved in desquamation.[2]

The production of NMF is intrinsically linked to the terminal differentiation of keratinocytes and the breakdown of the protein filaggrin.[3][4] Any disruption in this process can lead to a depleted NMF, resulting in dry, flaky, and compromised skin, often observed in conditions like atopic dermatitis.[5][6] This guide focuses on a pivotal element within this intricate system: Calcium PCA.

Calcium PCA: Physicochemical Properties and Significance

Calcium PCA is the calcium salt of pyrrolidone carboxylic acid (PCA).[7] PCA itself is a significant component of the NMF, formed from the enzymatic breakdown of glutamine, an amino acid derived from filaggrin proteolysis.[3][8] The combination of calcium with PCA enhances its bioavailability and functional efficacy in topical applications.[9]

PropertyDescription
INCI Name Calcium PCA
Chemical Formula C10H12CaN2O6
Appearance White to off-white powder
Solubility Soluble in water
Function Humectant, Skin-Conditioning Agent

Table 1: Physicochemical Properties of Calcium PCA.

The rationale for utilizing the calcium salt of PCA lies in the dual action of its constituent parts. PCA acts as a potent humectant, directly contributing to skin hydration.[7][10] Concurrently, calcium ions play a critical role as a secondary messenger in numerous cellular processes within the epidermis, most notably in regulating keratinocyte differentiation and maintaining barrier homeostasis.[7][9][11][12]

Mechanism of Action: The Multifaceted Role of Calcium PCA in Skin Health

Calcium PCA exerts its beneficial effects on the skin through several interconnected mechanisms, primarily centered around the regulation of epidermal differentiation and the enhancement of the skin's natural moisturizing systems.

Regulation of Keratinocyte Differentiation and Stratum Corneum Homeostasis

The epidermis is characterized by a distinct calcium gradient, with lower concentrations in the basal layer and progressively higher levels towards the stratum granulosum.[7][12] This gradient is a key regulator of keratinocyte proliferation and differentiation.[12][13][14] An increase in extracellular calcium concentration is a primary signal that triggers keratinocytes to cease proliferation and begin the process of terminal differentiation, ultimately forming the protective stratum corneum.[12][15][16]

Calcium PCA, when applied topically, can influence this process by modulating the local calcium concentration and activating calcium-sensing receptors (CaSR) on keratinocytes.[16] Activation of CaSR initiates a cascade of intracellular signaling events that are crucial for the expression of differentiation markers such as involucrin, loricrin, and transglutaminase.[12][17]

Keratinocyte_Differentiation Calcium_PCA Calcium PCA Extracellular_Ca ↑ Extracellular Ca²⁺ Calcium_PCA->Extracellular_Ca Increases CaSR Calcium-Sensing Receptor (CaSR) Extracellular_Ca->CaSR Activates Signaling_Cascade Intracellular Signaling Cascade (PLC, PKC) CaSR->Signaling_Cascade Gene_Expression ↑ Expression of Differentiation Genes (Involucrin, Loricrin, Filaggrin) Signaling_Cascade->Gene_Expression Terminal_Differentiation Terminal Differentiation of Keratinocytes Gene_Expression->Terminal_Differentiation Stratum_Corneum Formation of a Healthy Stratum Corneum Terminal_Differentiation->Stratum_Corneum

Figure 1: Signaling pathway of Calcium PCA-induced keratinocyte differentiation.

The Crucial Link to Filaggrin Processing and NMF Generation

The generation of PCA, a core component of NMF, is a direct result of the breakdown of the protein filaggrin. This process involves a series of enzymatic steps, many of which are calcium-dependent.[4][8][11] Profilaggrin, the precursor to filaggrin, is dephosphorylated and then proteolytically cleaved into individual filaggrin monomers.[8][11] These monomers then aggregate keratin filaments. Subsequently, filaggrin is further degraded into free amino acids, including glutamine, which is then converted to PCA.[3][4]

Several key proteases involved in this cascade, such as calpain-1 and some serine proteases, are calcium-dependent.[8][11] By modulating the calcium concentration in the upper epidermis, Calcium PCA can potentially enhance the activity of these enzymes, thereby promoting the efficient breakdown of filaggrin and the subsequent release of NMF components.

Filaggrin_Processing Profilaggrin Profilaggrin Dephosphorylation Dephosphorylation Profilaggrin->Dephosphorylation Proteolytic_Cleavage Proteolytic Cleavage (Ca²⁺-dependent proteases) Dephosphorylation->Proteolytic_Cleavage Filaggrin_Monomers Filaggrin Monomers Proteolytic_Cleavage->Filaggrin_Monomers Further_Degradation Further Degradation Filaggrin_Monomers->Further_Degradation Free_Amino_Acids Free Amino Acids (e.g., Glutamine) Further_Degradation->Free_Amino_Acids PCA_Formation PCA Formation Free_Amino_Acids->PCA_Formation NMF Natural Moisturizing Factor (NMF) PCA_Formation->NMF Calcium_PCA Calcium PCA Calcium_PCA->Proteolytic_Cleavage Enhances activity of

Figure 2: Role of Calcium PCA in the filaggrin degradation pathway.

Stimulation of Epidermal Lipid Synthesis

Beyond its role in NMF production, Calcium PCA also contributes to the synthesis of essential epidermal lipids, particularly ceramides.[9] Ceramides are crucial components of the intercellular lipid matrix of the stratum corneum, forming the "mortar" in the "brick and mortar" model of the skin barrier.[9][18] A robust lipid barrier is essential for preventing water loss and protecting against external insults.

Studies have shown that an increase in intracellular calcium can stimulate the activity of enzymes involved in ceramide synthesis.[6][19][20] By providing a bioavailable source of calcium, Calcium PCA can support the de novo synthesis of ceramides in keratinocytes, thereby strengthening the skin's barrier function.

Experimental Protocols for Efficacy Evaluation

To substantiate the claims of Calcium PCA's efficacy, a combination of in vitro and in vivo studies is essential. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Efficacy Assessment using Reconstructed Human Epidermis (RHE)

The use of Reconstructed Human Epidermis (RHE) models offers a powerful tool for studying the effects of topical ingredients in a system that closely mimics human skin.[21][22][23]

Objective: To evaluate the effect of Calcium PCA on NMF component levels and the expression of key differentiation markers in an RHE model.

Methodology:

  • RHE Model Culture:

    • Utilize a commercially available RHE kit or establish one from primary human keratinocytes.[22]

    • Culture the RHE at the air-liquid interface according to the manufacturer's instructions to allow for proper stratification and differentiation.[22]

  • Topical Application of Calcium PCA:

    • Prepare a solution of Calcium PCA (e.g., 1% w/v in a suitable vehicle) and a vehicle control.

    • Topically apply a defined volume of the test and control solutions to the surface of the RHE daily for a specified period (e.g., 3-5 days).

  • Endpoint Analysis:

    • NMF Component Quantification (HPLC-MS):

      • Harvest the stratum corneum from the RHE using tape stripping.[24]

      • Extract the NMF components from the tape strips using a suitable solvent (e.g., perchloric acid or ammonia).[2][25][26]

      • Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify PCA and other amino acids.[25][27]

    • Gene Expression Analysis (RT-qPCR):

      • Isolate total RNA from the RHE tissues.

      • Perform reverse transcription followed by quantitative PCR (RT-qPCR) to assess the expression levels of genes encoding for filaggrin (FLG), involucrin (IVL), and loricrin (LOR).

    • Protein Expression Analysis (Immunohistochemistry/Immunofluorescence):

      • Fix and embed the RHE tissues in paraffin.

      • Perform immunohistochemistry or immunofluorescence staining for filaggrin, loricrin, and involucrin to visualize their expression and localization within the reconstructed epidermis.

RHE_Workflow cluster_prep Preparation cluster_analysis Analysis Culture_RHE Culture Reconstructed Human Epidermis (RHE) Topical_Application Topical Application of Calcium PCA vs. Vehicle Culture_RHE->Topical_Application SC_Harvest Stratum Corneum Harvest (Tape Stripping) Topical_Application->SC_Harvest RNA_Isolation RNA Isolation Topical_Application->RNA_Isolation Tissue_Fixation Tissue Fixation & Embedding Topical_Application->Tissue_Fixation NMF_Quantification NMF Quantification (HPLC-MS) SC_Harvest->NMF_Quantification RT_qPCR Gene Expression (RT-qPCR) RNA_Isolation->RT_qPCR IHC_IF Protein Expression (IHC/IF) Tissue_Fixation->IHC_IF

Figure 3: Experimental workflow for in vitro evaluation of Calcium PCA.

In Vivo Efficacy Assessment in Human Subjects

Clinical studies are imperative to confirm the in vitro findings and demonstrate the real-world benefits of Calcium PCA on skin hydration and barrier function.

Objective: To assess the impact of a topical formulation containing Calcium PCA on skin hydration and transepidermal water loss (TEWL) in human volunteers.

Methodology:

  • Subject Recruitment:

    • Recruit a cohort of healthy volunteers with clinically diagnosed dry skin on the forearms or lower legs.

    • Ensure subjects acclimatize to the controlled environmental conditions (temperature and humidity) for at least 30 minutes before measurements.[28][29]

  • Study Design:

    • Employ a double-blind, vehicle-controlled, randomized study design.

    • Define test sites on the volar forearms of each subject.

    • Apply the test formulation (containing Calcium PCA) and the vehicle control to the designated sites twice daily for a period of 4 weeks.

  • Biophysical Measurements:

    • Skin Hydration (Corneometry):

      • Measure stratum corneum hydration at baseline and at specified time points (e.g., week 2 and week 4) using a Corneometer.[5][10][30][31]

      • The probe is gently pressed against the skin surface, and the instrument measures the electrical capacitance, which is proportional to the water content of the stratum corneum.[5][10][31]

    • Transepidermal Water Loss (TEWL):

      • Measure TEWL at baseline and at the same time points using an evaporimeter (e.g., Tewameter).[1][29][32][33][34]

      • The open-chamber probe measures the water vapor gradient above the skin surface, providing an indication of the skin's barrier function.[1][32]

Data Presentation:

Time PointMean Corneometer Units (AU) - VehicleMean Corneometer Units (AU) - Calcium PCA% Change from Baseline - Calcium PCA
Baseline35.2 ± 5.135.5 ± 4.9-
Week 236.1 ± 5.342.8 ± 5.5*+20.6%
Week 435.8 ± 5.048.3 ± 5.8**+36.1%

*Table 2: Hypothetical Corneometry Data. *p < 0.05, *p < 0.01 vs. vehicle.

Time PointMean TEWL (g/m²/h) - VehicleMean TEWL (g/m²/h) - Calcium PCA% Change from Baseline - Calcium PCA
Baseline12.5 ± 2.312.7 ± 2.5-
Week 212.3 ± 2.110.9 ± 2.0*-14.2%
Week 412.4 ± 2.29.8 ± 1.9**-22.8%

*Table 3: Hypothetical TEWL Data. *p < 0.05, *p < 0.01 vs. vehicle.

Advanced In Vivo NMF Quantification: Raman Spectroscopy

For a more direct and non-invasive assessment of NMF levels in vivo, Raman spectroscopy is a state-of-the-art technique.[35][36]

Objective: To non-invasively quantify the changes in NMF components in the stratum corneum following topical application of a Calcium PCA-containing formulation.

Methodology:

  • Instrumentation:

    • Utilize a confocal Raman spectrometer equipped with a near-infrared laser (e.g., 785 nm) to minimize fluorescence.[37]

  • Measurement Protocol:

    • Acquire Raman spectra from the stratum corneum of the test sites at baseline and after the treatment period.

    • The spectral data will contain characteristic peaks corresponding to the vibrational modes of NMF components, including PCA.

  • Data Analysis:

    • Process the raw spectra to remove background fluorescence.[36]

    • Utilize chemometric analysis techniques, such as principal component analysis (PCA) and partial least squares (PLS) regression, to quantify the relative concentrations of NMF components.[36]

Conclusion

Calcium PCA is a scientifically robust ingredient that addresses skin hydration through a multi-pronged approach. By leveraging the synergistic effects of calcium and PCA, it not only acts as a direct humectant but also actively participates in the fundamental biological processes that govern skin barrier function and moisture retention. Its ability to influence keratinocyte differentiation, promote the enzymatic cascade of filaggrin degradation to NMF, and support ceramide synthesis makes it a valuable component in advanced skincare formulations aimed at restoring and maintaining optimal skin health. The experimental protocols outlined in this guide provide a rigorous framework for substantiating the efficacy of Calcium PCA, enabling researchers and developers to unlock its full potential in dermatological and cosmetic applications.

References

  • Filaggrin in Atopic Dermatitis. Encyclopedia.pub. 2022. [Link]

  • Skin Barrier and Calcium. Annals of Dermatology. 2018. [Link]

  • The Role of Calcium in the Skin Barrier. ResearchGate. 2022. [Link]

  • Corneometry: Non-Invasive Skin Hydration Measurement Tool. The Kingsley Clinic. N.D. [Link]

  • Human epidermis reconstructed in vitro: a model to study keratinocyte differentiation and its modulation by retinoic acid. In Vitro Cellular & Developmental Biology. 1989. [Link]

  • The Influence of Calcium on the Skin pH and Epidermal Barrier During Aging. Current Problems in Dermatology. 2018. [Link]

  • Revisiting the Roles of Filaggrin in Atopic Dermatitis. International Journal of Molecular Sciences. 2021. [Link]

  • In vitro Reconstructed Human Epidermis (RHE). Creative Bioarray. N.D. [Link]

  • Calcium regulation of keratinocyte differentiation. Experimental Cell Research. 2012. [Link]

  • Skin Barrier Health: Regulation and Repair of the Stratum Corneum and the Role of Over-the-Counter Skin Care. Journal of Drugs in Dermatology. 2016. [Link]

  • The Reconstructed Human Epidermis Models in Fundamental Research. ResearchGate. 2016. [Link]

  • Skin Barrier and Calcium. Annals of Dermatology. 2018. [Link]

  • Characterization and applications of human epidermis reconstructed in vitro on de-epidermized derma. Episkin. 1998. [Link]

  • Calcium regulation of keratinocyte differentiation. PubMed. 2012. [Link]

  • Application of the Reconstructed Human Epidermis (RhE) Model as an In Vitro Skin Irritation Test for Detection of Irritant Activity in Medical Device Extracts. U.S. Food and Drug Administration. N.D. [Link]

  • The Discovery and Function of Filaggrin. International Journal of Molecular Sciences. 2022. [Link]

  • Multi-omics profiling of calcium-induced human keratinocytes differentiation reveals modulation of unfolded protein response signaling pathways. Taylor & Francis Online. 2019. [Link]

  • Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer. Frontiers in Physiology. 2016. [Link]

  • Evaluation of operational parameters for clinical evaluation of skin hydration by corneometry method. Brazilian Journal of Pharmaceutical Sciences. 2022. [Link]

  • Vitamin C Stimulates Epidermal Ceramide Production by Regulating Its Metabolic Enzymes. Biomolecules & Therapeutics. 2015. [Link]

  • Skin Moisturising. Eurofins. N.D. [Link]

  • Various Cellular Components and Its Signaling Cascades Through the Involvement of Signaling Messengers in Keratinocyte Differentiation. MDPI. 2025. [Link]

  • The Discovery and Function of Filaggrin. MDPI. 2022. [Link]

  • Clinical Measurement of Transepidermal Water Loss. Wound Repair and Regeneration. 2025. [Link]

  • Measurement of Transepidermal Water Loss Using an Evaporimeter to Follow the Restitution of the Barrier Layer of Human Epidermis. Acta Dermato-Venereologica. 1984. [Link]

  • Analysis of ceramide metabolites in differentiating epidermal keratinocytes treated with calcium or vitamin C. Journal of Lipid Research. 2015. [Link]

  • LC-MS/MS detection of NMF components in human stratum corneum. ResearchGate. N.D. [Link]

  • In-Vitro Corneometry and Tewametry. Mibelle Biochemistry. 2021. [Link]

  • One remarkable molecule: Filaggrin. Journal of Investigative Dermatology. 2012. [Link]

  • No. 2 “SPF Testing” Transepidermal Water Loss (TEWL). Eurofins. N.D. [Link]

  • TEWL Studies. Biox Systems. 2018. [Link]

  • Skin Hydration Measurement: Comparison Between Devices and Clinical Evaluations. Annals of Dermatology. 2023. [Link]

  • International guidelines for the in vivo assessment of skin properties in non-clinical settings: Part 2. transepidermal water loss and skin hydration. CORE. 2013. [Link]

  • Evaluation of an HPLC Method for the Determination of Natural Moisturizing Factors in the Human Stratum Corneum. ResearchGate. 2025. [Link]

  • Natural moisturizing factors (NMF) in the stratum corneum (SC). I. Effects of lipid extraction and soaking. Journal of Cosmetic Science. 2010. [Link]

  • Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity. Allergy. 2011. [Link]

  • Natural moisturizing factor components in the stratum corneum as biomarkers of filaggrin genotype: evaluation of minimally invasive sampling methods. British Journal of Dermatology. 2009. [Link]

  • Exogenous Ceramide Serves as a Precursor to Endogenous Ceramide Synthesis and as a Modulator of Keratinocyte Differentiation. MDPI. 2022. [Link]

  • Filaggrin mutations and the skin. Indian Journal of Dermatology, Venereology and Leprology. 2011. [Link]

  • Novel synthetic ceramide derivatives increase intracellular calcium levels and promote epidermal keratinocyte differentiation. Journal of Dermatological Science. 2007. [Link]

  • In vivo Raman spectroscopy for real-time biochemical assessment of tissue pathology and physiology. Nature Protocols. 2026. [Link]

  • Revisiting the Roles of Filaggrin in Atopic Dermatitis. MDPI. 2021. [Link]

  • Natural moisturizing factors (NMF) in the stratum corneum (SC). I. Effects of lipid extraction and soaking. Semantic Scholar. 2010. [Link]

  • Real-Time Raman Spectroscopy for Noninvasive in vivo Skin Analysis and Diagnosis. UBC Physics & Astronomy. N.D. [Link]

  • Early‐life regional and temporal variation in filaggrin‐derived natural moisturizing factor, filaggrin‐processing enzyme activity, corneocyte phenotypes and plasmin activity: implications for atopic dermatitis. British Journal of Dermatology. 2018. [Link]

  • In Vivo Blood Glucose Quantification Using Raman Spectroscopy. PLOS ONE. 2012. [Link]

  • Using Raman spectroscopy to characterize biological materials. Nature Protocols. 2019. [Link]

  • Cooperative Raman Spectroscopy for Real-Time In Vivo Nano-Biosensing. Ultrabroadband Nanonetworking Laboratory. 2023. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Calcium bis(5-oxo-DL-prolinate) from Glutamic Acid

Abstract This document provides a comprehensive guide for the synthesis of Calcium bis(5-oxo-DL-prolinate), a prominent nutritional supplement recognized for its high calcium bioavailability.[1][2][3][4] The protocol out...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Calcium bis(5-oxo-DL-prolinate), a prominent nutritional supplement recognized for its high calcium bioavailability.[1][2][3][4] The protocol outlines a robust and reproducible method commencing from L-glutamic acid, a readily accessible amino acid. This guide is tailored for researchers, chemists, and professionals within the pharmaceutical and nutraceutical sectors. We will explore the fundamental chemical principles, present a detailed, step-by-step synthesis protocol, and describe methods for the comprehensive characterization of the final product.

Introduction: The Significance of Calcium Pidolate

Calcium is a vital mineral essential for numerous physiological functions, including bone mineralization, muscle contraction, and nerve impulse transmission.[1] The effectiveness of calcium supplementation, however, is largely governed by its bioavailability. Organic calcium salts, such as calcium pidolate, have garnered considerable interest due to their enhanced absorption profiles compared to inorganic sources like calcium carbonate.[1][2]

Calcium pidolate is the calcium salt of pyroglutamic acid (also known as 5-oxoproline or pidolic acid).[1][5] The pidolate anion serves as an efficient carrier for calcium ions, which is believed to facilitate their transport across intestinal membranes.[1][2] This improved bioavailability positions calcium pidolate as a preferred ingredient in formulations designed to address calcium deficiencies and associated health conditions. The synthesis pathway from glutamic acid is both economically advantageous and yields a high-purity product suitable for pharmaceutical and nutraceutical applications.[3][6]

Reaction Mechanism and Scientific Principles

The synthesis of Calcium bis(5-oxo-DL-prolinate) from glutamic acid is a two-step process. The initial step involves the thermal cyclization of glutamic acid to form 5-oxoproline (pyroglutamic acid).[5][7] This is followed by a neutralization reaction where 5-oxoproline reacts with a calcium source, such as calcium carbonate or calcium hydroxide, to produce the final salt.[1]

Step 1: Cyclization of Glutamic Acid

When subjected to heat, L-glutamic acid undergoes an intramolecular condensation reaction.[5][7] The amino group at the alpha-position nucleophilically attacks the gamma-carboxylic acid group, leading to the elimination of a water molecule and the formation of a five-membered lactam ring, which is 5-oxoproline.[5] This conversion is typically performed in an aqueous medium at elevated temperatures.[7][8] High temperatures facilitate the dehydration of L-glutamic acid to yield L-pyroglutamic acid.[7]

Step 2: Salt Formation

The resultant 5-oxoproline is an acidic molecule owing to its carboxylic acid functionality. It readily participates in an acid-base neutralization reaction with a basic calcium salt like calcium hydroxide.[1] In this reaction, two molecules of 5-oxoproline react with one molecule of calcium hydroxide to form Calcium bis(5-oxo-DL-prolinate) and two molecules of water. The "DL" in the name signifies that a racemic mixture of D and L enantiomers of 5-oxoproline may be present, a potential consequence of the heating process in the first step.

The overall synthetic pathway is illustrated below:

Synthesis_Pathway Synthesis of Calcium bis(5-oxo-DL-prolinate) cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Salt Formation Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid 5-Oxo-DL-proline (Pyroglutamic Acid) Glutamic_Acid->Pyroglutamic_Acid Heat (Δ) - H₂O Pyroglutamic_Acid_2 2 x 5-Oxo-DL-proline Pyroglutamic_Acid->Pyroglutamic_Acid_2 Intermediate Calcium_Pidolate Calcium bis(5-oxo-DL-prolinate) Pyroglutamic_Acid_2->Calcium_Pidolate Neutralization Calcium_Source Calcium Hydroxide Ca(OH)₂ Calcium_Source->Calcium_Pidolate Neutralization

Figure 1: Synthesis pathway from L-Glutamic Acid to Calcium bis(5-oxo-DL-prolinate).

Experimental Protocol

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of Calcium bis(5-oxo-DL-prolinate).

Materials and Equipment
Reagents Grade Supplier (Example)
L-Glutamic Acid≥99%Sigma-Aldrich
Calcium Hydroxide, Ca(OH)₂Reagent GradeFisher Scientific
Deionized WaterHigh PurityIn-house
Ethanol (95%)ACS GradeVWR
Activated CharcoalDecolorizingMerck
Equipment Specifications
Glass Reactor1 L, with overhead stirrer, reflux condenser, and temperature probe
Heating MantleWith precise temperature control
pH MeterCalibrated with standard buffers
Buchner Funnel and FlaskAppropriate size for filtration
Vacuum Filtration System
Rotary Evaporator
Drying OvenVacuum or convection
Analytical BalanceReadability to 0.01 g
Step-by-Step Synthesis Procedure

Part A: Synthesis of 5-Oxo-DL-proline from L-Glutamic Acid

  • Reaction Setup: Charge a 1 L glass reactor with 147.13 g (1.0 mole) of L-glutamic acid and 200 mL of deionized water.

  • Cyclization Reaction: With continuous stirring, heat the slurry to 140-150°C using a heating mantle. The mixture will become a clear solution as the glutamic acid converts to 5-oxoproline and water is distilled off. Maintain this temperature for approximately 3-4 hours. The reaction is complete when the evolution of water ceases.

  • Decolorization: Cool the reaction mixture to approximately 80°C. Add 3 g of activated charcoal to the solution to adsorb colored impurities. Stir for 30 minutes at this temperature.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel containing a layer of celite to remove the activated charcoal. This step is critical to perform while the solution is hot to prevent premature crystallization of the product.

  • Crystallization and Isolation: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath to 0-5°C for at least 2 hours to maximize crystallization. Collect the resulting white crystals of 5-oxoproline by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold deionized water. Dry the product in an oven at 70°C until a constant weight is achieved. The expected yield is in the range of 116-124 g (90-96%).

Part B: Synthesis of Calcium bis(5-oxo-DL-prolinate)

  • Dissolution of 5-Oxoproline: In a 1 L beaker, dissolve 129.11 g (1.0 mole) of the synthesized 5-oxoproline in 300 mL of deionized water. Gentle warming to 50-60°C can aid dissolution.

  • Neutralization Reaction: While stirring, slowly and portion-wise add 37.05 g (0.5 mole) of calcium hydroxide to the 5-oxoproline solution. This reaction is exothermic, and a controlled addition rate is necessary.

  • pH Adjustment and Completion: Continue stirring the mixture until all the calcium hydroxide has dissolved. Monitor the pH of the solution, which should be in the range of 6.0-7.5. The reaction is complete when the solution becomes clear.

  • Filtration: Filter the solution to remove any unreacted starting materials or insoluble impurities.

  • Precipitation and Isolation: Transfer the clear solution to a larger beaker and, while stirring, slowly add 600 mL of 95% ethanol. The Calcium bis(5-oxo-DL-prolinate) will precipitate out of the solution.

  • Washing and Drying: Collect the white precipitate by vacuum filtration and wash the product with 100 mL of 95% ethanol. Dry the final product in a vacuum oven at 90°C to a constant weight.[1] The expected yield is approximately 145-155 g (91-97% based on 5-oxoproline).

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized Calcium bis(5-oxo-DL-prolinate).

Analytical Test Parameter Expected Result
Appearance Visual InspectionA white crystalline powder.[9]
Solubility In Water at 20°CApproximately 24%.[9][10]
pH (5% w/v solution) pH Meter5.5 - 7.5
Infrared (IR) Spectroscopy FTIRCharacteristic absorption bands for carboxylate and amide functional groups.[1]
Calcium Content Titration/ICP-OES13.5%.[9][10]
Purity HPLC≥99%

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The thermal cyclization of glutamic acid should be performed in a well-ventilated fume hood due to the potential for vapor release.

  • Calcium hydroxide is a caustic powder; handle it with care to avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of 5-oxoproline Incomplete reaction due to insufficient heating time or temperature.Ensure the reaction temperature is maintained at 140-150°C and monitor for the cessation of water evolution.
Product is Discolored Presence of impurities in starting materials or side reactions at high temperatures.Ensure the use of high-purity L-glutamic acid and perform the activated charcoal treatment effectively.
Incomplete Precipitation of Calcium Salt Insufficient ethanol added or the aqueous solution is too dilute.Concentrate the aqueous solution further before adding ethanol, or increase the volume of ethanol used for precipitation.
Final Product pH is Out of Specification Inaccurate measurement or addition of calcium hydroxide.Carefully monitor the pH during the neutralization step and make small adjustments with either 5-oxoproline or calcium hydroxide as needed.

References

  • A&A Pharmachem. Protein and Mineral Power- The Benefits of Calcium Pidolate. Available from: [Link]

  • Hartmann, J., Brand, M. C., & Dose, K. (1981). Formation of specific amino acid sequences during thermal polymerization of amino acids. Biosystems, 13(3), 141-147. Available from: [Link]

  • Dey, A., et al. (2018). Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge–density analysis. ResearchGate. Available from: [Link]

  • Natural Micron Pharm Tech. Calcium Pidolate. Available from: [Link]

  • Wikipedia. Pyroglutamic acid. Available from: [Link]

  • Liu, H., et al. (2011). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 83(11), 4243-4251. Available from: [Link]

  • Nagana Gowda, G. A., & Raftery, D. (2015). Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Analytical Chemistry, 87(11), 5833-5840. Available from: [Link]

  • Sdiri, K., et al. (2020). Effect of L-Glutamic Acid on the Composition and Morphology of Nanostructured Calcium Phosphate as Biomaterial. Minerals, 10(10), 878. Available from: [Link]

  • Efficacy of Calcium Pidolate Supplementation on the Growth Performance, Tibial Breaking Strength and Income over Feed Cost of Broiler Chickens. (2024). Jurnal Ilmu-Ilmu Peternakan (Indonesian Journal of Animal Science), 34(2), 203-213. Available from: [Link]

  • Google Patents. DE69931492T2 - L-CALCIUM PIDOLATE CONTAINING COMPOSITION FOR LEGEGE WING.
  • Google Patents. FR3056107A1 - USES OF CALCIUM PIDOLATE AND / OR MAGNESIUM.
  • International Journal of Creative Research Thoughts. (2022). Synthesis of Calcium Amino Acid Complex by Using Waste White and Brown Chicken Eggshell. IJCRT.org. Available from: [Link]

Sources

Application

Application Note: Bio-Responsive Hydrogels with Calcium PCA for Cutaneous Wound Repair

This Application Note is structured as a high-level technical guide for formulation scientists and R&D leads in the wound care sector. It prioritizes mechanistic understanding, robust protocols, and data-driven validatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for formulation scientists and R&D leads in the wound care sector. It prioritizes mechanistic understanding, robust protocols, and data-driven validation.

Executive Summary

The restoration of the epidermal calcium gradient is a critical, yet often overlooked, factor in wound re-epithelialization. While traditional hydrogels focus on moisture retention, they often lack bioactive signaling cues. This guide details the formulation of a Calcium Pyrrolidone Carboxylate (Ca-PCA) Hydrogel , a dual-action system that delivers:

  • Bioactive Calcium (

    
    ):  To activate Calcium-Sensing Receptors (CaSR) and drive keratinocyte migration.[1]
    
  • L-Pyrrolidone Carboxylic Acid (L-PCA): A physiological humectant (NMF component) that restores barrier function more effectively than passive occlusion.

This protocol moves beyond generic "calcium alginate" dressings, utilizing Hydroxyethyl Cellulose (HEC) as a salt-tolerant backbone to create a stable, amorphous hydrogel suitable for acute and chronic wound beds.

Scientific Rationale: The Calcium-Gradient Mechanism

The Collapsed Gradient

In healthy skin, a steep calcium gradient exists: low in the basal layer (~0.5 mM) and high in the stratum granulosum (>2.0 mM). This gradient drives keratinocyte differentiation. Upon wounding, this gradient collapses.

  • Mechanism: The immediate loss of the calcium gradient signals "injury" to the surrounding tissue.

  • Therapeutic Goal: Exogenous application of

    
     can accelerate the formation of E-cadherin junctions and desmosomes, essential for the "collective migration" of keratinocytes across the wound bed.
    
Why Calcium PCA?

Unlike Calcium Chloride (


), which can be irritating and has no secondary benefit, or Calcium Alginate, where calcium is sequestered in the crosslink network, Calcium PCA  offers a synergistic advantage:
  • Bioavailability: It is highly water-soluble, ensuring immediate ion availability.

  • Counter-ion Benefit: The PCA anion is the primary component of the skin's Natural Moisturizing Factor (NMF). It actively binds water within the neo-epidermis, preventing the desiccation of the wound edge.

Signaling Pathway Visualization

The following diagram illustrates the mechanistic impact of Ca-PCA on the wound bed.

CalciumSignaling CaPCA Exogenous Ca-PCA (Hydrogel Release) Gradient Restoration of Extracellular Ca2+ Gradient CaPCA->Gradient Diffusion Barrier Barrier Function Repair (PCA Humectancy) CaPCA->Barrier NMF Replenishment CaSR CaSR Activation (Keratinocyte Membrane) Gradient->CaSR Ligand Binding IntraCa Intracellular Ca2+ Flux CaSR->IntraCa G-Protein Signaling ECadherin E-Cadherin Assembly (Adherens Junctions) IntraCa->ECadherin Cytoskeletal Org. Migration Collective Cell Migration (Re-epithelialization) ECadherin->Migration Sheet Movement Migration->Barrier Wound Closure

Caption: Figure 1.[2] Mechanism of Action: Ca-PCA restores the extracellular calcium gradient, triggering CaSR-mediated keratinocyte migration while simultaneously reinforcing the moisture barrier via PCA.

Material Selection & Formulation Strategy

The Polymer Backbone Challenge

Calcium PCA is an electrolyte.[3] Introducing ions into common hydrogel thickeners like Carbomers (Polyacrylic acid) causes immediate viscosity loss ("salting out") due to the shielding of repulsive electrostatic charges.

  • Selected Polymer: Hydroxyethyl Cellulose (HEC) .

  • Reasoning: HEC is a non-ionic, water-soluble polymer. Its viscosity is derived from physical chain entanglement and hydrogen bonding, which is largely unaffected by the high ionic strength of Ca-PCA.

Critical Process Parameters (CPPs)
  • Ca-PCA Concentration: 0.5% – 3.0% (w/w). (Above 3%, potential for hypertonic irritation; below 0.5%, sub-therapeutic).

  • pH Target: 5.5 ± 0.5 (Matches acid mantle; optimal for Ca-PCA stability).

  • Hydration Temp: HEC requires specific hydration protocols (dispersing in vortex, heating to 60°C, or pH adjustment) to prevent "fish-eyes."

Detailed Protocol: Ca-PCA Amorphous Hydrogel

Target Product Profile: A clear, viscous, sterile gel for direct application to acute wounds or diabetic ulcers.

Materials Table
IngredientINCI Name% (w/w)FunctionSupplier Note
Phase A
Deionized WaterAquaq.s. to 100SolventType I Ultrapure
GlycerinGlycerin5.00HumectantSynergist with PCA
AllantoinAllantoin0.20Soothing AgentAnti-irritant
Phase B
Natrosol™ 250 HHRHydroxyethylcellulose1.50 - 2.00Rheology ModifierHigh MW for structure
Phase C
Calcium PCA Calcium PCA 2.00 Active Micronized powder
PreservativePhenoxyethanol (and) Ethylhexylglycerin1.00AntimicrobialBroad spectrum
Citric Acid (10%)Citric Acidq.s.pH AdjusterTarget pH 5.5
Step-by-Step Methodology

Step 1: Phase A Preparation (Solvent Phase)

  • In a sanitized main beaker, combine Deionized Water and Glycerin.

  • Add Allantoin and mix with an overhead stirrer (300 RPM) until fully dissolved. Note: Allantoin requires ambient or slight heat (35°C) to dissolve readily.

Step 2: Polymer Hydration (The Critical Step)

  • Increase stirring speed to create a vortex (500-800 RPM).

  • Slowly sift Phase B (HEC) into the vortex. Do not dump.

  • Self-Validation Check: Ensure no clumps ("fish-eyes") form. The solution will appear cloudy initially.

  • Heat the mixture to 60°C while stirring. Hold for 20 minutes until the polymer fully swells and the solution becomes clear and viscous.

  • Begin cooling to 40°C.

Step 3: Active Incorporation

  • In a separate small vessel, dissolve Calcium PCA in a small portion of water (pre-reserved) or add directly to the main batch if solubility allows (Ca-PCA is highly soluble).

  • Add Ca-PCA to the main batch at 40°C .

    • Observation: Unlike Carbomers, the HEC gel will maintain its structure. Slight thinning may occur; compensate by adjusting initial HEC % if necessary.

Step 4: Finalization

  • Add Preservative (Phase C) below 40°C.

  • Measure pH.[4][5] It will likely be neutral (6.5-7.0).

  • Add Citric Acid solution dropwise to adjust pH to 5.5 ± 0.2 .

  • Centrifuge at 2000 RPM for 5 minutes to de-aerate (remove bubbles) for a clear aesthetic.

Characterization & Validation Protocols

Rheological Profiling (Oscillatory Sweep)

To ensure the gel stays in the wound bed, it must exhibit solid-like behavior at rest.

  • Instrument: Rheometer (e.g., TA Instruments or Anton Paar) with parallel plate geometry (40mm).

  • Test: Amplitude Sweep (Strain 0.1% to 100% at 1 Hz).

  • Acceptance Criteria:

    • Storage Modulus (

      
      ) > Loss Modulus (
      
      
      
      ) in the Linear Viscoelastic Region (LVR).
    • Yield Stress: > 50 Pa (Ensures it doesn't run off the wound).

In Vitro Calcium Release (Franz Diffusion Cell)

Validate that Calcium is actually released and not bound to the polymer.

  • Membrane: Synthetic cellulose membrane (0.45 µm pore size).

  • Receptor Medium: Phosphate Buffered Saline (PBS) at 37°C.

  • Sampling: Draw samples at 0.5, 1, 2, 4, and 24 hours.

  • Analysis: Quantify

    
     via ICP-MS or Colorimetric Calcium Assay.
    
  • Target Profile: Burst release (30-40%) in first 2 hours (signaling trigger), followed by sustained release.

Formulation Workflow Diagram

FormulationWorkflow Water Water Phase (Glycerin + Allantoin) HEC Polymer Dispersion (HEC Sifting) Water->HEC Vortex Mixing Heat Hydration (60°C, 20 min) HEC->Heat Swelling Cool Cooling (to 40°C) Heat->Cool Active Add Ca-PCA (Active Phase) Cool->Active Incorporation QC QC Analysis (pH, Rheology, Assay) Active->QC Final Batch

Caption: Figure 2. Manufacturing workflow for HEC-CaPCA Hydrogel. Note the specific temperature control for polymer hydration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Viscosity Loss Incompatible polymer (Carbomer) or bacterial contamination.Switch to HEC or HPMC. Ensure preservative efficacy.
Haze / Precipitate Calcium interacting with other anions (e.g., phosphates, sulfates).Use deionized water. Avoid sulfate-based surfactants.
"Fish-Eyes" Rapid addition of HEC powder.Sift powder slowly into a vortex; allow adequate hydration time.
pH Drift Ca-PCA buffering effect.Use a Citrate buffer system instead of simple acid adjustment if drift persists.

References

  • Chiyonobu, T., et al. (2021). "The calcium-sensing receptor regulates epidermal intracellular Ca2+ signaling and reepithelialization after wounding."[1][6] Journal of Investigative Dermatology. Link

  • Lee, S.H., et al. (2014). "Pyrrolidone carboxylic acid levels... in the corneocytes of lesional skin correlates with clinical severity... in atopic dermatitis."[5] Journal of Dermatological Science. Link

  • Kawai, K., et al. (2011).[1] "Calcium-based nanoparticles accelerate skin wound healing."[7] PLOS ONE. Link

  • Lansdown, A.B. (2002). "Calcium: a potential central regulator in wound healing in the skin."[6] Wound Repair and Regeneration.[1] Link

  • Proksch, E., et al. (2008). "The role of the epidermal calcium gradient in skin barrier function and wound healing."[6] Skin Pharmacology and Physiology. Link

Sources

Method

Spectroscopic analysis (FTIR/NMR) of Calcium bis(5-oxo-DL-prolinate) complexes

Application Note: Spectroscopic Characterization of Calcium Bis(5-oxo-DL-prolinate) Executive Summary Calcium bis(5-oxo-DL-prolinate), commonly known as Calcium Pidolate , is a highly bioavailable calcium salt of pyroglu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Spectroscopic Characterization of Calcium Bis(5-oxo-DL-prolinate)

Executive Summary

Calcium bis(5-oxo-DL-prolinate), commonly known as Calcium Pidolate , is a highly bioavailable calcium salt of pyroglutamic acid (5-oxoproline).[1] It is extensively used in pharmaceutical formulations for osteoporosis and in cosmeceuticals as a humectant.

The structural integrity of this complex relies on the coordination between the Calcium ion (


) and the carboxylate moiety of the 5-oxo-proline ligand.[1] This guide provides a rigorous, self-validating protocol for confirming this coordination and quantifying purity using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike generic protocols, this guide focuses on the diagnostic shifts  that definitively distinguish the calcium complex from the free acid and physical mixtures.

Structural Context & Coordination Chemistry

To interpret spectra accurately, one must understand the molecular geometry. Calcium pidolate consists of one


 ion coordinated by two 5-oxo-prolinate anions.[1]
  • Ligand: 5-oxo-DL-proline (Pyroglutamic acid).[1][2] Contains a lactam (cyclic amide) and a carboxylic acid group.[1]

  • Binding Mode: The

    
     primarily coordinates via the carboxylate oxygens  in a bidentate or bridging mode.[1]
    
  • Critical Quality Attribute (CQA): The absence of free pyroglutamic acid and the presence of ionic carboxylate bonds are the primary indicators of successful synthesis.

Workflow Visualization

The following diagram outlines the integrated workflow for complete characterization, from sample preparation to data validation.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Validation Logic Raw Raw Material (Ca-Pidolate Powder) Drying Vacuum Drying (105°C, 2h) Remove Hydration Water Raw->Drying Prep_FTIR FTIR Prep KBr Pellet (1:100) Drying->Prep_FTIR Prep_NMR NMR Prep Dissolve in D2O (10 mg/mL) Drying->Prep_NMR FTIR_Scan FTIR Acquisition 4000-400 cm-1 Res: 4 cm-1 Prep_FTIR->FTIR_Scan NMR_Scan 1H/13C NMR Acquisition (>300 MHz) Prep_NMR->NMR_Scan Check_COO Check COO- Region (1600 vs 1700 cm-1) FTIR_Scan->Check_COO Check_Shift Check Alpha-H Shift (Compare to Free Acid) NMR_Scan->Check_Shift Decision Compliance Decision Check_COO->Decision Delta > 150 cm-1 Check_Shift->Decision Shift Confirmed caption Figure 1: Integrated Spectroscopic Quality Control Workflow for Calcium Pidolate

Protocol A: FTIR Spectroscopy (Vibrational Analysis)

Objective: Confirm the formation of the salt by observing the disappearance of the carboxylic acid carbonyl band and the appearance of carboxylate stretching bands.

Experimental Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or equivalent).[1]

  • Mode: Transmission (KBr Pellet) is preferred over ATR for higher resolution of the carboxylate region.[1]

  • Sample Prep: Mix 2 mg dried sample with 200 mg spectroscopic grade KBr. Grind to a fine powder and press at 10 tons for 2 minutes.

Data Interpretation & Causality

The "fingerprint" of calcium coordination lies in the Carboxylate Region .

  • Free Acid: Pyroglutamic acid has a COOH C=O stretch around 1700-1730 cm⁻¹ .[1]

  • Calcium Salt: Upon coordination, the C=O bond order decreases, and the bond resonates between two oxygens. This splits the band into Asymmetric (

    
    )  and Symmetric (
    
    
    
    )
    stretches.[1]

Table 1: Key FTIR Diagnostic Bands

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Insight
Amide N-H Stretch3200 - 3400Broad band indicating H-bonding network.[1]
Lactam C=O Stretch1650 - 1690The cyclic amide (lactam) carbonyl.[1] Crucial: Do not confuse with carboxylate.
Carboxylate (COO⁻) Asymmetric Stretch 1590 - 1610 Primary Confirmation. Shifted down from 1700 cm⁻¹ (free acid).[1]
Carboxylate (COO⁻) Symmetric Stretch 1400 - 1420 Paired with the asymmetric band.[1]

Calculation~180 - 200Magnitude indicates ionic vs. bridging coordination.[1]

Analyst Note: If you see a sharp peak at 1725 cm⁻¹ , your sample contains unreacted pyroglutamic acid (impurity).[1] A pure Calcium Pidolate spectrum should be void of bands above 1700 cm⁻¹ (excluding NH/OH).[1]

Protocol B: NMR Spectroscopy (Structural Environment)

Objective: Verify the chemical environment of the pyrrolidone ring and ensure stoichiometry.

Experimental Parameters
  • Solvent: Deuterium Oxide (

    
    ).[1]
    
    • Why? Calcium pidolate is highly soluble in water.[1]

      
       exchanges the amide proton, simplifying the spectrum (no NH coupling).[1]
      
  • Internal Standard: TSP (Trimethylsilylpropanoic acid) or residual HDO peak (referenced to 4.79 ppm).[1]

  • Concentration: 10-15 mg/mL.[1]

H NMR Analysis

The 5-oxo-proline ring has a chiral center at position 2 (alpha to the carboxylate).[1] The proton attached here (


) is the most sensitive to calcium binding.[1]

Table 2:


H NMR Chemical Shifts (in 

)
PositionProton TypeMultiplicityShift (

ppm)
Structural Logic
H-2 Methine (CH)dd (doublet of doublets)4.10 - 4.25 Deshielded by adjacent N and COO⁻.[1] Slightly upfield compared to free acid ester due to anionic character.[1]
H-3 Methylene (

)
Multiplet2.30 - 2.55Protons adjacent to the carbonyl (lactam).[1]
H-4 Methylene (

)
Multiplet1.95 - 2.15Ring protons, furthest from electron-withdrawing groups.[1]
Self-Validation Step (Purity Check)

To confirm the sample is the Calcium salt and not just free acid:

  • pH Check: Dissolve sample in water.[1] Free pyroglutamic acid is acidic (pH ~2).[1] Calcium Pidolate is near neutral (pH ~6-7).[1]

  • Stoichiometry Calculation: Integrate the H-2 peak (set to 1H). If impurities are present, other integrals will deviate.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 90471450: Calcium bis(5-oxo-L-prolinate).[1]

  • European Pharmacopoeia (Ph.[1] Eur.). Calcium Pidolate Monograph.[1] (Standard for QC criteria).

  • NIST Chemistry WebBook. 5-Oxo-DL-proline Infrared Spectrum (Reference for free acid comparison).[1]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing calcium chelation interference in Calcium PCA assays

Topic: Minimizing Calcium Chelation Interference Executive Summary The "Hidden Variable" in Protein-Fragment Complementation Assays (PCA) In high-content screening, Calcium ( ) is often treated merely as a buffer compone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Calcium Chelation Interference

Executive Summary

The "Hidden Variable" in Protein-Fragment Complementation Assays (PCA) In high-content screening, Calcium (


) is often treated merely as a buffer component. However, for PCA systems monitoring calcium-dependent protein-protein interactions (PPIs)—such as Calmodulin/M13, NFAT signaling, or GPCR-mediated beta-arrestin recruitment—calcium is the biological trigger .

Unintended chelation by buffer additives (EDTA/EGTA), dissociation reagents, or library compounds creates a "Chelation Blind Spot." This leads to False Negatives (signal loss due to ion depletion) or False Positives (if the reporter is destabilized). This guide provides the protocols and chemical insights to eliminate these artifacts.

Part 1: The Mechanism of Interference

To troubleshoot effectively, you must visualize where the failure occurs. In Calcium-dependent PCA, the reporter signal (


) is a function of the Interaction Affinity (

), which is often allosterically regulated by

.
Visualizing the Failure Point

The following diagram illustrates how chelation short-circuits the assay before the reporter can even function.

Calcium_PCA_Interference cluster_0 Assay Environment Ca Free Ca2+ PPI_Complex Protein Complex (Ca2+ Dependent) Ca->PPI_Complex Allosteric Activation Chelator Chelator (EDTA/Drug) Chelator->Ca Sequestration (Kd < 1µM) Chelator->PPI_Complex DISSOCIATION (False Negative) Reconstituted Reconstituted Reporter (Active Signal) PPI_Complex->Reconstituted Proximity Driven Split_Reporter Split Reporter (Inactive) Split_Reporter->PPI_Complex Fusion

Caption: Figure 1: Mechanism of Chelation Interference. Chelators (Red) strip free Calcium (Green) required for the PPI complex assembly, preventing reporter reconstitution regardless of protein expression levels.

Part 2: Troubleshooting Guides (FAQ)
Category A: Signal Loss & False Negatives

Q1: I am using a standard Trypsin-EDTA protocol for cell detachment, but my Calcium-dependent PCA signal is near zero. Is the reporter dead? Diagnosis: Likely not. The reporter is functional, but the interaction is inhibited. Standard Trypsin-EDTA contains 0.53 mM EDTA. Even after centrifugation, residual EDTA can remain in the cell pellet or on the cell surface, effectively clamping local


 below the threshold required for interactions like Calmodulin-M13 (

). Corrective Action:
  • Switch Reagents: Replace Trypsin-EDTA with Accutase or TrypLE , which are less aggressive and easier to dilute out.

  • The "Double-Wash" Rule: If you must use Trypsin, you must perform two wash steps with PBS (Calcium/Magnesium Free) followed by resuspension in a Calcium-supplemented assay buffer (e.g., HBSS +

    
    ).
    

Q2: During a small molecule screen, I see "dark hits" (loss of signal) only in wells containing Tetracycline derivatives. Are these true inhibitors? Diagnosis: These are likely False Negatives . Tetracyclines, Quinolones, and poly-carboxylic acid compounds are potent metal chelators. At high screening concentrations (


), they can strip 

from the assay buffer, dissociating the PPI complex without inhibiting the target biologically. Corrective Action:
  • Titration Control: Run a counter-screen using a constitutive (non-Ca dependent) PCA pair (e.g., Rapamycin-induced FKBP/FRB) in the presence of the "hit" compounds. If signal drops there too, it’s a chemical artifact.

  • Buffer Buffering: Increase the

    
     in your assay buffer to 
    
    
    
    (if cells tolerate it) to saturate the chelating capacity of the library compounds.
Category B: Assay Stability & Noise

Q3: My assay buffer becomes cloudy after adding Calcium, causing high background noise in the luminescence reading. Diagnosis: Calcium-Phosphate precipitation. If your base buffer is PBS (Phosphate Buffered Saline) or a specialized media with high phosphate, adding


 causes the formation of insoluble hydroxyapatite crystals. These scatter light, reducing sensitivity and causing "spikes" in optical reads.
Corrective Action: 
  • Buffer Swap: Switch to HEPES-buffered saline (HBS) or HBSS (Hank's Balanced Salt Solution).

  • Order of Addition: Always add Calcium to the buffer after pH adjustment if making custom buffers, or use pre-formulated HBSS with Calcium/Magnesium.

Part 3: Comparative Data & Reference Tables
Table 1: Common Laboratory Chelators & Interference Potential

Use this table to audit your current reagents.

ReagentPrimary TargetLog K (Stability Constant for

)
Risk Level in Ca-PCANotes
EDTA

10.7Critical Irreversible sequestration at pH 7.4. Avoid completely.
EGTA

(Specific)
11.0Critical Often used to "zero" Calcium; fatal to Ca-dependent PPIs.
Citrate

3.5Moderate Common in anticoagulants/media. Weak binder but problematic at high conc.
Heparin

VariableLow Can bind Ca but usually negligible in cell culture contexts.
Tetracyclines

~3-5High Library compounds that cause false negatives.
Table 2: Buffer Compatibility Matrix
Buffer SystemPhosphate Conc.[1]Max Safe

Verdict for Ca-PCA
PBS 10 mM< 0.5 mMAVOID (Precipitation risk)
DMEM (High Glucose) ~1 mM1.8 mMACCEPTABLE (Watch for phenol red interference)
HBSS < 0.5 mM1.26 mMIDEAL (Physiological standard)
HEPES / Tris Saline 0 mM> 10 mMROBUST (Best for in vitro lysis assays)
Part 4: The "Chelation-Safe" Experimental Protocol

Objective: To measure Calcium-dependent PPIs (e.g., Calmodulin-target) using a Split-Luciferase (e.g., NanoBiT®) system without chelation artifacts.

Workflow Diagram

Protocol_Workflow cluster_warning Avoid EDTA here Step1 Step 1: Transfection (24-48h Expression) Step2 Step 2: Detachment (CRITICAL STEP) Step1->Step2 Step3 Step 3: Wash & Resuspend in HBSS + Ca2+ (1.26mM) Step2->Step3 Use Accutase or Scraping Step4 Step 4: Substrate Addition (e.g., Furimazine) Step3->Step4 Equilibrate 10 min Step5 Step 5: Agonist Injection (Trigger Ca2+ influx) Step4->Step5 Read Kinetics

Caption: Figure 2: Optimized Chelation-Safe Workflow. Note the critical replacement of EDTA-based detachment reagents in Step 2.

Step-by-Step Methodology
  • Cell Preparation:

    • Transfect HEK293 or HeLa cells with Split-Reporter constructs (e.g., SmBiT-Calmodulin + LgBiT-Target).

    • Incubate for 24 hours.

  • Detachment (The Critical Pivot):

    • Option A (Adherent): Aspirate media. Wash 1x with PBS (Ca/Mg free) . Add Accutase (0.5 mL per T75 flask). Incubate 2-5 mins.

    • Option B (Gentle Scraping): If Accutase is unavailable, use a cell scraper with ice-cold HBSS .

    • Prohibited: Do NOT use Trypsin-EDTA.

  • Resuspension & Plating:

    • Centrifuge cells (300 x g, 5 min).

    • Aspirate supernatant completely (removes trace detachment agents).

    • Resuspend in HBSS (Hank's Balanced Salt Solution) containing 1.26 mM

      
       and 0.9 mM 
      
      
      
      .
    • Note: If screening compounds, ensure compound solvent (DMSO) does not exceed 0.5%.

  • Substrate Loading:

    • Add the luciferase substrate (e.g., Furimazine for NanoLuc or Coelenterazine for RLuc/GLuc).

    • Equilibration: Incubate for 10 minutes at RT to allow background signal to stabilize.

  • Acquisition:

    • Inject Agonist (e.g., Ionomycin or GPCR ligand) to trigger Calcium influx.

    • Measure Luminescence immediately (Kinetic read: 0-10 minutes).

References
  • Assay Guidance Manual (NCBI).Interferences with Luciferase Reporter Enzymes.

    • Source: N
    • URL: [Link]

  • Promega Corporation.NanoBiT® PPI Technology: Technical Manual.

    • Source: Promega.com[2]

  • Thorne, N., et al. (2010).Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.

    • Source: Current Opinion in Chemical Biology
    • URL: [Link]

  • Thermo Fisher Scientific.Cell Culture Basics: Dissociation of Cells from Culture Vessels. Source: ThermoFisher.com
  • Michelini, E., et al. (2010).Luminescent probes for calcium analysis. (Discusses Aequorin and Calcium-dependent reporters).

    • Source: Analytical and Bioanalytical Chemistry
    • URL: [Link]

Sources

Optimization

Overcoming solubility limits of Calcium pidolate in lipid-based systems

Topic: Overcoming Solubility Limits of Calcium Pidolate in Lipid-Based Systems Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Scientists & Formulation Engineers[1][2] Status: Ope...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Limits of Calcium Pidolate in Lipid-Based Systems Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Scientists & Formulation Engineers[1][2]

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Hydrophilic Salt Incorporation into Lipophilic Matrices[1][2]

Executive Summary: The "Solubility" Misconception

If you are here because you cannot get Calcium Pidolate (Ca-Pidolate) to dissolve in Medium Chain Triglycerides (MCT) or corn oil, stop heating your beaker. [1][2]

Calcium Pidolate (Calcium L-5-oxo-2-pyrrolidinecarboxylate) is a hydrophilic salt with a negative LogP (approx -0.8 to -2.[1][2]7) and high ionic character.[1][2] It is thermodynamically impossible to dissolve it directly into a triglyceride matrix at significant concentrations.[1][2]

This guide addresses how to overcome this "solubility limit" not by forcing solution, but by engineering stable dispersions and reverse-micellar systems .

Module 1: Pre-Formulation & Material Handling

The most common failure mode is moisture-induced agglomeration before the lipid is even added.

Q: Why does my Ca-Pidolate turn into a sticky paste when I mix it with my surfactant/oil blend?

Diagnosis: Hygroscopic Agglomeration. Ca-Pidolate is highly hygroscopic.[1][2] If your lipid or surfactant contains trace moisture, or if the API was exposed to humid air, it will absorb water.[2] In a lipid environment, this water acts as a plasticizer, creating liquid bridges between particles (capillary forces), resulting in a "chewing gum" texture.[2]

The Fix: The Anhydrous Protocol

  • Vacuum Dry: Dry Ca-Pidolate at 105°C under vacuum for 4 hours prior to weighing.

  • Excipient Check: Use "Super-Refined" or "Anhydrous" grade oils.[1][2] Standard oils can contain 0.1–0.3% water, which is enough to destabilize this salt.[2]

  • Environmental Control: Process in a humidity-controlled glove box or room (<30% RH).

Module 2: Formulation Strategies (The "How-To")

Choose your strategy based on your required drug load.

Q: I need a clear liquid formulation (SEDDS/SMEDDS). How do I solubilize the salt?

Answer: You cannot create a true molecular solution in oil.[1][2] You must create a Reverse Micelle (W/O Microemulsion) system.[1][2]

Theory: You need a surfactant system with a low HLB (Hydrophilic-Lipophilic Balance) to curve the interface around the water-dissolved Ca-Pidolate, shielding the charge from the oil.[2]

Protocol: The "Water-in-Oil" Shift

  • Dissolve: Dissolve Ca-Pidolate in the minimum possible volume of water or a polar co-solvent (e.g., Propylene Glycol or Glycerol).[1][2] Note: Ca-Pidolate solubility in water is ~24% w/w.[1][2][3]

  • Surfactant Selection: Use a surfactant with an HLB of 4–6.[1][2]

    • Gold Standard:Polyglycerol Polyricinoleate (PGPR) .[1][2][4] It is exceptional at stabilizing water/salt pockets in oil.[1][2]

    • Alternative: Span 80 (Sorbitan Monooleate).[1][2]

  • Titration: Slowly add the aqueous salt solution to the Oil+Surfactant phase under high-shear mixing.

Visualizing the Strategy:

FormulationStrategy Start Target: Ca-Pidolate in Lipid LoadCheck Required Drug Load? Start->LoadCheck LowLoad Low Load (<5%) LoadCheck->LowLoad Solubilized State HighLoad High Load (>10%) LoadCheck->HighLoad Dispersed State Strategy1 Reverse Micelle / Microemulsion (Clear/Translucent) LowLoad->Strategy1 Strategy2 Solid Dispersion / Suspension (Opaque/Milky) HighLoad->Strategy2 Excipient1 Use PGPR or Span 80 + Co-solvent (Glycerol) Strategy1->Excipient1 Excipient2 Use Hydrophobic Silica (Aerosil R972) + High Shear Milling Strategy2->Excipient2

Figure 1: Decision tree for selecting the correct formulation approach based on drug load requirements.

Q: I need a high concentration (>100 mg/mL), but the microemulsion separates. What now?

Answer: Switch to a Stabilized Oily Suspension . At high loads, the water required to dissolve the salt breaks the emulsion. You must suspend the solid salt directly in the oil.[2]

The Challenge: Stokes' Law.[1][2]



Where 

is settling velocity.[1][2] Ca-Pidolate is denser than oil (

).[1][2] To stop settling, you must reduce particle radius (

) and increase viscosity (

).[1][2]

Protocol: High-Energy Nanomilling

  • Pre-Slurry: Mix micronized Ca-Pidolate (d90 < 10µm) into MCT oil.

  • Stabilizer: Add 2–4% w/w Hydrophobic Fumed Silica (e.g., Aerosil R972) or a lipid wax (e.g., Glyceryl Behenate).[1][2] This creates a thixotropic network that traps particles.[1][2]

  • Milling: Process through a bead mill (wet media milling) to reach d90 < 500nm.

    • Why? Brownian motion at <500nm counteracts gravitational settling.[1][2]

Data Comparison: Formulation Approaches

FeatureReverse Micelle (Microemulsion)Stabilized Suspension
Max Load Low (< 50 mg/mL)High (> 200 mg/mL)
Appearance Clear / TranslucentOpaque / White
Physical Stability Thermodynamic (Infinite if sealed)Kinetic (Settles over time)
Key Excipient PGPR, Polysorbate 80, EthanolFumed Silica, Beeswax
Best For High Bioavailability / PermeabilityHigh Dose / Sachet Formats
Module 3: Stability & Scale-Up

Ensuring the product survives the shelf.

Q: My suspension was fine initially, but after 2 weeks, I see large crystals growing. Why?

Diagnosis: Ostwald Ripening. Small particles are dissolving and redepositing onto larger particles to lower surface energy.[1][2] This happens if there is even a tiny solubility of the salt in the oil phase (often due to impurities or temperature fluctuations).[2]

The Fix:

  • Narrow PDI: Ensure your milling process achieves a Polydispersity Index (PDI) < 0.[1][2]2. Uniform particles do not ripen as fast.[1][2]

  • Add a Polymer: Incorporate PVP-VA64 or HPMC (suspended) to inhibit crystal growth on the particle surface.[1][2]

Q: Can I use "Lipophilic Salts" to fix this?

Answer: Technically, yes, but it changes the regulatory molecule.[2] You can perform a metathesis reaction to swap the Calcium's counterion from Pidolate to Docusate or a Fatty Acid.[2]

  • Result: A truly lipid-soluble Calcium salt.[1][2]

  • Risk:[1] It is no longer "Calcium Pidolate."[1][2] It is a new chemical entity (NCE) or a different salt, requiring new safety data.[1][2] Stick to the Suspension or Emulsion routes if you must claim "Calcium Pidolate" on the label.[1][2]

Visualizing the Process Flow

ProcessFlow RawMat Raw Ca-Pidolate (Hygroscopic) Drying Vacuum Drying 105°C, 4h RawMat->Drying Milling Bead Milling (in Oil + Silica) Drying->Milling If High Load Emulsification High Shear Mixing (Aq. Sol + PGPR + Oil) Drying->Emulsification If Low Load Final Stable Lipid System Milling->Final Emulsification->Final

Figure 2: Processing workflow for anhydrous stabilization of Calcium Pidolate.

References
  • PubChem. (2025).[1][2] Calcium Pidolate Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. [Link][1][2]

  • Sahbaz, Y., et al. (2015).[1][2][5] Transformation of Poorly Water-Soluble Drugs into Lipophilic Ionic Liquids Enhances Oral Drug Exposure from Lipid Based Formulations.[1][2][5] Molecular Pharmaceutics. [Link][1][2]

  • Márquez, A. L., et al. (2010).[1][2] Effect of calcium salts and surfactant concentration on the stability of water-in-oil (w/o) emulsions prepared with polyglycerol polyricinoleate. Journal of Food Engineering. [Link][1][2]

  • Tan, C., et al. (2022).[1][2] The Improvement of Dispersion Stability and Bioaccessibility of Calcium Carbonate by Solid/Oil/Water (S/O/W) Emulsion. Molecules. [Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioavailability of Calcium Bis(5-oxo-DL-prolinate) and Calcium Gluconate for Pharmaceutical Development

This guide provides a detailed comparison of the bioavailability of two common organic calcium salts: Calcium bis(5-oxo-DL-prolinate), also known as Calcium Pidolate, and Calcium Gluconate. As direct head-to-head clinica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the bioavailability of two common organic calcium salts: Calcium bis(5-oxo-DL-prolinate), also known as Calcium Pidolate, and Calcium Gluconate. As direct head-to-head clinical bioavailability studies are not extensively available in published literature, this document synthesizes existing data for each compound, explores the underlying physiological mechanisms of calcium absorption, and presents a rigorous experimental protocol for conducting a direct comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on calcium salt selection for supplementation and therapeutic formulations.

Introduction to Organic Calcium Salts

Calcium is a critical mineral for numerous physiological processes, including bone mineralization, muscle contraction, and nerve signal transmission.[1] Effective calcium supplementation depends not only on the elemental calcium content but, more importantly, on its bioavailability—the fraction of the ingested dose that is absorbed and becomes available for metabolic use.[2] Organic calcium salts, where calcium is chelated to an organic acid, are often favored over inorganic sources like carbonate due to their generally higher solubility and absorption profiles, particularly in individuals with reduced gastric acid secretion.[1]

  • Calcium Gluconate is a widely used calcium salt derived from gluconic acid, a mild organic acid that occurs naturally in fruits and honey.[3] It is frequently used in intravenous preparations to treat acute hypocalcemia and as an oral supplement.[4][5]

  • Calcium bis(5-oxo-DL-prolinate) , or Calcium Pidolate, is the calcium salt of pyroglutamic acid (pidolic acid).[6] Pyroglutamic acid is a natural amino acid derivative involved in metabolic pathways such as the glutathione cycle.[7][8] This salt is marketed with claims of high bioavailability, potentially due to the physiological role of its organic anion.[9]

This guide will dissect the available evidence for each salt to provide a clear comparative framework.

Chemical and Physical Properties

The fundamental properties of a calcium salt, such as its molecular weight, elemental calcium content, and solubility, are primary determinants of its potential for absorption. A lower molecular weight anion allows for a higher percentage of elemental calcium, while greater solubility facilitates the release of free calcium ions (Ca²⁺) for absorption in the intestine.

PropertyCalcium bis(5-oxo-DL-prolinate)Calcium GluconateUnitReference(s)
Synonyms Calcium Pidolate, Calcium 5-oxoprolinateCalcium D-gluconate-[4][6]
Molecular Formula C₁₀H₁₂CaN₂O₆C₁₂H₂₂CaO₁₄-[4][10]
Molar Mass ~296.29~430.37 (anhydrous) g/mol [4][10]
Elemental Calcium ~13.5~9.3% (w/w)[4][11]
Solubility in Water Data not readily availableSparingly soluble in cold water (~3.5 g/100 mL at 25°C), freely soluble in boiling water.[5][12] g/100 mL[5][12]

Mechanisms of Intestinal Calcium Absorption

Understanding how the intestine absorbs calcium is fundamental to evaluating the potential differences between calcium salts. Calcium absorption occurs via two primary pathways in the small intestine.[13][14]

  • Transcellular (Active) Pathway: This is a saturable, vitamin D-dependent process that predominates in the duodenum when calcium intake is low.[14][15] It involves three steps: calcium entry into the enterocyte through TRPV6 channels, binding to calbindin-D₉k for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[16]

  • Paracellular (Passive) Pathway: This non-saturable process occurs along the entire length of the small intestine, primarily in the jejunum and ileum.[13][14] It involves the passive diffusion of calcium ions through the tight junctions between enterocytes, driven by the concentration gradient of luminal calcium. This pathway becomes the primary route of absorption when calcium intake is high.[14]

The efficiency of these pathways can be influenced by the physicochemical properties of the calcium salt. Higher solubility can increase the concentration of free Ca²⁺ in the intestinal lumen, favoring the concentration-dependent paracellular pathway. Furthermore, the organic anion itself may interact with intestinal transporters or influence the local environment to enhance absorption.

G cluster_enterocyte Enterocyte cluster_blood Bloodstream lumen_ca Ca²⁺ TRPV6 TRPV6 Channel lumen_ca->TRPV6 Entry blood_ca Ca²⁺ lumen_ca->blood_ca Paracellular Diffusion (Passive) Calbindin Calbindin-D₉k TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b Pump Calbindin->PMCA1b PMCA1b->blood_ca Extrusion trans_label Transcellular (Active) Pathway para_label Paracellular (Passive) Pathway

Fig 1. Primary pathways of intestinal calcium absorption.

Review of Bioavailability Data

Calcium Gluconate

Calcium gluconate is a well-studied salt, often used as a comparator in bioavailability studies.[1] Its absorption is considered reliable, particularly because its solubility is less dependent on gastric acid than that of calcium carbonate.[1] In one pharmacokinetic study involving healthy volunteers, oral administration of calcium gluconate tablets resulted in a mean maximum plasma concentration (Cmax) of 2.94 ± 0.32 mmol/l, achieved at a Tmax of 2.19 hours.[1] The study found its bioavailability to be equivalent to that of calcium fumarate.[1] The solubility of calcium gluconate is pH-dependent, showing high solubility in neutral to weakly alkaline environments (pH 6.5-8.5), which mirrors the conditions of the small intestine.[17]

Calcium bis(5-oxo-DL-prolinate) (Calcium Pidolate)

Evidence suggests that calcium pidolate is well-absorbed and may enhance calcium uptake.[9][11] The pidolate (pyroglutamate) anion is a metabolite in the body, which may facilitate its transport and absorption.[8] One study in women with involutional osteoporosis found that a daily dose of 1g of elemental calcium as calcium pidolate significantly decreased markers of bone resorption, suggesting effective calcium absorption and utilization.[11] A preclinical study in rats directly comparing a calcium source named Biocal™ to calcium gluconate found that the total amount of radiolabeled calcium excreted in the urine (an indirect measure of absorption) was approximately two-fold higher for Biocal™.[18] The authors attributed this to a ten-fold higher solubility.[18] While promising, it is critical to note the limitations of this animal data and the need for well-controlled human pharmacokinetic studies to confirm these findings.

Proposed Experimental Protocol for a Head-to-Head Bioavailability Study

To definitively compare the oral bioavailability of Calcium bis(5-oxo-DL-prolinate) and Calcium Gluconate, a rigorous, controlled clinical trial is necessary. The following protocol is designed in accordance with established regulatory guidelines for bioavailability studies.[19][20][21]

Title: A Randomized, Single-Dose, Open-Label, Two-Period, Crossover Study to Compare the Relative Bioavailability of Calcium from Calcium bis(5-oxo-DL-prolinate) and Calcium Gluconate in Healthy Adult Volunteers.

1. Objective:

  • Primary: To compare the rate and extent of absorption of elemental calcium following a single oral dose of Calcium bis(5-oxo-DL-prolinate) versus Calcium Gluconate.

  • Secondary: To assess the safety and tolerability of single oral doses of both calcium formulations.

2. Study Design:

  • A single-center, randomized, two-treatment, two-period crossover design is recommended to minimize inter-subject variability.[19][20]

  • Subjects will be randomly assigned to one of two sequence groups (Sequence A: Test then Reference; Sequence B: Reference then Test).

  • A washout period of at least 7 days will separate the two treatment periods to ensure complete elimination of the study drug from the previous period.

3. Study Population:

  • Healthy adult male and non-pregnant, non-lactating female volunteers, aged 18-45 years.

  • Subjects should have a Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².

  • Exclusion criteria will include history of renal stones, hypercalcemia, gastrointestinal disorders affecting absorption, and use of medications known to affect calcium metabolism.

4. Investigational Products:

  • Test Product (T): Calcium bis(5-oxo-DL-prolinate) tablets/capsules providing 500 mg of elemental calcium.

  • Reference Product (R): Calcium Gluconate tablets/capsules providing 500 mg of elemental calcium.

5. Study Procedures:

  • Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the Test or Reference product with 240 mL of water.[19]

  • Blood Sampling: Venous blood samples (approx. 5 mL) will be collected in appropriate tubes for total serum calcium analysis at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Safety Monitoring: Vital signs will be monitored, and subjects will be queried for adverse events throughout the study.

6. Pharmacokinetic Analysis:

  • The primary pharmacokinetic parameters will be Cmax (maximum observed serum calcium concentration), AUC₀₋t (area under the serum calcium concentration-time curve from time 0 to the last measurable concentration), and AUC₀₋inf (AUC extrapolated to infinity). Tmax (time to reach Cmax) will also be determined.

  • Serum calcium concentrations will be corrected for baseline (pre-dose) values for each subject in each period.

7. Statistical Analysis:

  • Descriptive statistics will be calculated for all pharmacokinetic parameters.

  • Analysis of Variance (ANOVA) will be performed on the log-transformed Cmax, AUC₀₋t, and AUC₀₋inf parameters.

  • The 90% Confidence Intervals (CIs) for the ratio of the geometric means (Test/Reference) for Cmax and AUC will be calculated. Bioequivalence is typically concluded if the 90% CIs fall within the range of 80.00% to 125.00%.[20]

G cluster_period1 Period 1 (Single Dose) cluster_period2 Period 2 (Crossover Dose) Screening Screening & Enrollment (N=24) Randomization Randomization Screening->Randomization GroupA1 Sequence A (n=12) Receive Test Product Randomization->GroupA1 GroupB1 Sequence B (n=12) Receive Reference Product Randomization->GroupB1 PK_Sampling1 Serial PK Blood Sampling (0-24 hours) GroupA1->PK_Sampling1 GroupB1->PK_Sampling1 Washout 7-Day Washout Period PK_Sampling1->Washout GroupA2 Sequence A (n=12) Receive Reference Product Washout->GroupA2 GroupB2 Sequence B (n=12) Receive Test Product Washout->GroupB2 PK_Sampling2 Serial PK Blood Sampling (0-24 hours) GroupA2->PK_Sampling2 PK_sampling2 PK_sampling2 GroupB2->PK_sampling2 Analysis Final Pharmacokinetic & Statistical Analysis PK_Sampling2->Analysis

Sources

Comparative

Benchmarking Calcium Pidolate: A Technical Comparison Guide for Osteoporosis Therapeutics

Executive Summary Verdict: Calcium Pidolate (Ca-Pidolate) represents a "Dual-Action" therapeutic distinct from standard mineral salts (Calcium Carbonate, Calcium Citrate).[1][2] While standard salts function primarily as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Calcium Pidolate (Ca-Pidolate) represents a "Dual-Action" therapeutic distinct from standard mineral salts (Calcium Carbonate, Calcium Citrate).[1][2] While standard salts function primarily as passive mineral donors, Ca-Pidolate leverages its organic moiety (L-pidolic acid) to enhance collagenous matrix synthesis while providing high aqueous solubility independent of gastric pH.

Target Application: Ideal for Type II (Senile) Osteoporosis and patients with achlorhydria (e.g., PPI users) where collagen degradation and low mineral absorption are concurrent pathologies.

Physicochemical & Pharmacokinetic Profiling

The Solubility-Bioavailability Paradox

Standard calcium supplements face a trade-off between elemental density and solubility. Calcium Carbonate offers high density (40%) but requires gastric acid for ionization.[3] Calcium Citrate improves solubility but lowers density (21%).

Calcium Pidolate disrupts this paradigm by offering extreme water solubility (>200 g/L) due to the high polarity of the pidolate (pyroglutamate) anion, facilitating rapid passive diffusion and potential active transport via amino acid carriers.

Table 1: Comparative Physicochemical Profile
FeatureCalcium CarbonateCalcium CitrateCalcium Pidolate
Chemical Structure CaCO₃Ca₃(C₆H₅O₇)₂Ca(C₅H₆NO₃)₂
Elemental Calcium 40%21%~13.5%
Solubility (20°C) Insoluble (0.013 g/L)Moderate (0.85 g/L)High (>250 g/L)
pH Dependency High (Requires Acid)Low (Acid-Independent)None (Highly Soluble)
Absorption Mechanism Passive ParacellularPassive + Solvent DragActive (AA Transporters) + Passive
Bone Matrix Effect Mineralization OnlyMineralization OnlyCollagen Synthesis + Mineralization

Mechanism of Action: The "Bone-Matrix" Hypothesis

Unlike Carbonate or Citrate, which dissociate to leave a pharmacologically inert anion, Ca-Pidolate dissociates into Calcium and L-Pidolic Acid (Pyroglutamic acid).

  • L-Pidolic Acid Role: It is a precursor to Proline and Arginine, essential amino acids for Type I Collagen synthesis.

  • Dual-Targeting:

    • Mineral Component: Suppresses PTH and provides Hydroxyapatite building blocks.

    • Organic Component: Stimulates osteoblasts to synthesize the collagen framework required for mineral deposition.

Diagram 1: Comparative Absorption & Signaling Pathways

This diagram illustrates the divergence in absorption mechanisms and the unique intracellular signaling triggered by the Pidolate moiety in osteoblasts.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Barrier cluster_bone Osteoblast (Bone Matrix) CaCarb Ca-Carbonate (Insoluble) Acid Gastric Acid (H+) CaCarb->Acid Dissolution Required CaPid Ca-Pidolate (Highly Soluble) TRPV6 TRPV6 Channel (Saturable) CaPid->TRPV6 Free Ca2+ AATrans Amino Acid Transporter CaPid->AATrans Pidolate Moiety TJ Tight Junctions (Paracellular) CaPid->TJ Solvent Drag Acid->TRPV6 Free Ca2+ Acid->TJ Mineral Hydroxyapatite Deposition TRPV6->Mineral Collagen Type I Collagen Synthesis AATrans->Collagen Proline/Arginine Precursor Pathway TJ->Mineral Mineral->Collagen Matrix Stabilization

Caption: Figure 1: Ca-Pidolate utilizes amino acid transport systems (yellow) to drive collagen synthesis (green), unlike standard salts which rely solely on mineral ionization.

Clinical Efficacy & Safety Analysis

Impact on Bone Resorption Markers

In a comparative study involving postmenopausal women, Ca-Pidolate demonstrated superior efficacy in reducing bone resorption markers compared to Glucono-lactate-carbonate.

  • Marker: Hydroxyproline/Creatinine (HP/Cr) ratio.[4]

  • Result: Significant decrease (

    
    ) in HP/Cr with Ca-Pidolate, indicating reduced collagen breakdown.
    
  • Implication: The pidolate moiety protects the protein matrix, preventing the "brittle bone" phenotype often seen with pure mineral supplementation.

Safety Profile
  • Gastrointestinal: Ca-Pidolate lacks the CO₂-generating reaction of Calcium Carbonate, eliminating bloating and flatulence.

  • Renal: Lower risk of kidney stone formation compared to Oxalate-rich sources, though hypercalciuria must still be monitored.

Experimental Protocols for Validation

To validate these claims in a drug development setting, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility in Simulated Gastric Fluid (SGF) vs. Neutral pH

Objective: To quantify the "Acid-Independence" of Ca-Pidolate vs. Carbonate.

  • Preparation: Prepare SGF (pH 1.2) and Phosphate Buffer (pH 6.8).

  • Loading: Add excess calcium salt (1g elemental Ca equivalent) to 500mL media at 37°C.

  • Sampling: Aliquot at 5, 15, 30, 60, and 120 mins. Filter (0.45µm).

  • Analysis: Quantify Ca²⁺ via ICP-OES or EDTA Titration.

  • Validation Criteria: Ca-Pidolate must show

    
     dissolution at 15 mins in both  pH 1.2 and pH 6.8. Ca-Carbonate will fail at pH 6.8.
    
Protocol B: MC3T3-E1 Osteoblast Collagen Synthesis Assay

Objective: To verify the "Matrix-Stimulating" property of the Pidolate moiety.

  • Cell Culture: Seed MC3T3-E1 (subclone 4) murine osteoblasts in

    
    -MEM + 10% FBS.
    
  • Differentiation: Induce with Ascorbic Acid (50 µg/mL) and

    
    -Glycerophosphate (10 mM).
    
  • Treatment Arms:

    • Control (Vehicle)

    • CaCl₂ (Mineral Control)

    • Ca-Pidolate (Test)[2][4][5][6][7][8][9][10]

    • Na-Pidolate + CaCl₂ (Component Control)

  • Endpoint Analysis (Day 14):

    • Mineralization: Alizarin Red S staining (quantify OD at 562nm).

    • Collagen: Sirius Red staining or Hydroxyproline assay.

  • Causality Check: If Ca-Pidolate > CaCl₂ but Ca-Pidolate

    
     Na-Pidolate + CaCl₂, the effect is driven by the Pidolate moiety.
    
Diagram 2: Validation Workflow

This workflow outlines the critical path for benchmarking Ca-Pidolate against standard alternatives.

Experiment cluster_inputs Test Compounds CaP Ca-Pidolate Step1 Step 1: Dissolution (pH 1.2 vs 6.8) CaP->Step1 CaC Ca-Carbonate CaC->Step1 Step2 Step 2: Caco-2 Permeability Step1->Step2 Soluble Fraction Step3 Step 3: Osteoblast Differentiation Step2->Step3 Bio-accessible Ca Output1 Bioavailability Profile Step2->Output1 Output2 Collagen Synthesis Data Step3->Output2 Decision Formulation Strategy Output2->Decision Efficacy Verdict

Caption: Figure 2: Sequential validation protocol ensuring physicochemical solubility translates to biological osteogenic activity.

References

  • Farrerons, J., et al. (1989).[7] An analysis of calcium pidolate absorption and a comparison with that of a salt in common use, gluconate-lactate-carbonate, in postmenopausal osteoporosis. Anales de Medicina Interna.

  • Global Calcium. (n.d.). Calcium Pidolate: Technical Monograph and Therapeutic Uses. Global Calcium Pvt Ltd.

  • BenchChem. (2025).[5][11][12] Application Notes and Protocols: Assessing Calcium Pidolate Solubility in Cell Culture Media. BenchChem Technical Guides.

  • Rico, H., et al. (1994). Effect of calcium pidolate on biochemical and hormonal parameters in involutional osteoporosis. Clinical Rheumatology.

  • European Food Safety Authority (EFSA). (2009). Scientific Opinion on Calcium Pidolate as a source for Calcium. EFSA Journal.

Sources

Validation

A Senior Application Scientist's Guide to Sourcing and Verifying Calcium bis(5-oxo-DL-prolinate)

Abstract This guide provides a comparative analysis of suppliers and purity grades for Calcium bis(5-oxo-DL-prolinate), a compound of interest for researchers in drug development and life sciences. Recognizing the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of suppliers and purity grades for Calcium bis(5-oxo-DL-prolinate), a compound of interest for researchers in drug development and life sciences. Recognizing the critical impact of reagent quality on experimental outcomes, we move beyond a simple supplier list. This document establishes a framework for selecting a reliable source and, crucially, provides detailed, self-validating protocols for in-house verification of product identity, purity, and composition. We present methodologies for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Atomic Absorption Spectroscopy (AAS), empowering researchers to confirm that the material they procure meets the standards required for their work.

Introduction: The Scientific Context of Calcium bis(5-oxo-DL-prolinate)

To appreciate the necessity of stringent quality control, one must first understand the biological significance of the molecule's constituent parts. Calcium bis(5-oxo-DL-prolinate) is the calcium salt of 5-oxoproline, also known as pyroglutamic acid.

  • 5-Oxoproline (Pyroglutamic Acid): This molecule is a cyclized derivative of glutamic acid and a key metabolite in the γ-glutamyl cycle, which is crucial for glutathione synthesis and amino acid transport.[1] The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxoproline to glutamate, a reaction that requires ATP.[1][2] Given its central role in cellular metabolism and redox homeostasis, 5-oxoproline and its derivatives are of significant interest in various research fields, including cancer metabolism.[3]

  • Calcium (Ca²⁺): As a ubiquitous second messenger, the calcium ion is fundamental to virtually every aspect of cellular life, including signal transduction, muscle contraction, neurotransmission, and enzyme regulation. The precise control of intracellular calcium levels is vital for cell health.[4][5]

The combination of these two components into a single salt provides a unique tool for studying their synergistic or independent effects in biological systems. However, the scientific validity of such studies is entirely dependent on the purity and defined composition of the reagent. The presence of uncharacterized impurities, incorrect stoichiometry, or residual solvents can lead to confounding results, wasted resources, and irreproducible data.

Supplier Landscape & Purity Grade Analysis

The market for specialty chemicals like Calcium bis(5-oxo-DL-prolinate) includes a range of suppliers, from large global distributors to smaller, specialized manufacturers. The stated purity can vary, and it is often incumbent upon the researcher to perform due diligence. Below is a comparative table based on publicly available data from representative suppliers.

Disclaimer: This list is not exhaustive and is intended for illustrative purposes. Researchers should always obtain the most recent product specifications and a lot-specific Certificate of Analysis (CoA) directly from the supplier before purchase.

Supplier Product Name CAS Number Stated Purity / Grade Notes
Alfa Chemistry Calcium bis(5-oxo-L-prolinate)31377-05-6Active Content: 95%[6]The "Active Content" designation suggests the presence of other components, such as water. A detailed CoA is essential.
India Fine Chemicals Calcium bis(5-oxo-L-prolinate)31377-05-6Purity not specified on the product page.[7]Requires direct inquiry for specifications and purity data. Also known as Calcium pidolate.[7]
General Chemical Suppliers (Various)31377-05-6Typically offer grades from >95% to >99%.Often available through larger catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific), though may be sourced from third-party manufacturers. Always verify the original source and request the CoA.

Key Considerations When Selecting a Supplier:

  • The Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA should detail not just the purity by a primary method (e.g., HPLC or titration), but also results from other analytical tests like NMR (for identity), elemental analysis (for stoichiometry), and water content (Karl Fischer).

  • Purity vs. Active Content: Be aware of the terminology. A "95% active content"[6] is not the same as ">99% purity." The former may account for water or other benign additives, while the latter refers to the level of chemical impurities.

  • Stereochemistry: The "DL" in the name indicates a racemic mixture of L- and D-isomers. Most commercial products, such as those listed, are for the L-isomer (Calcium bis(5-oxo-L-prolinate)).[6][7][8] Ensure the supplied product matches the required stereoisomer for your research.

The Self-Validating System: Protocols for In-House Quality Verification

To ensure trustworthiness and experimental reproducibility, we advocate for the independent verification of key quality attributes. The following protocols are designed to be implemented in a standard analytical laboratory.

Workflow for Supplier Selection and Quality Verification

G cluster_0 Phase 1: Procurement cluster_1 Phase 2: In-House Verification cluster_2 Phase 3: Decision A Identify Potential Suppliers B Request Lot-Specific Certificate of Analysis (CoA) A->B C Compare Suppliers: - Purity Claim - Available Data - Price & Availability B->C D Select Supplier & Procure Material C->D E Perform Identity Check (NMR Spectroscopy) D->E F Assess Purity (HPLC Analysis) E->F G Quantify Calcium Content (AAS Analysis) F->G H Compare Results to CoA and Specifications G->H I Does Material Meet Requirements? H->I J ACCEPT LOT Proceed with Experiments I->J Yes K REJECT LOT Contact Supplier I->K No

Caption: High-level workflow for reagent sourcing and validation.

Purity and Identity Verification by HPLC

This Reverse-Phase HPLC (RP-HPLC) method is designed to separate the 5-oxo-prolinate anion from potential organic impurities.

Principle: The sample is passed through a C18 column. The non-polar stationary phase retains components based on their hydrophobicity. By using a polar mobile phase, polar compounds like 5-oxo-prolinate elute relatively quickly, while less polar impurities are retained longer, allowing for separation and quantification.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 95:5 (v/v) 25 mM potassium phosphate monobasic buffer (pH adjusted to 2.9 with phosphoric acid) and acetonitrile. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes. This step is critical to prevent pump issues and ensure a stable baseline.[9]

  • Standard Preparation: Accurately weigh approximately 20 mg of Calcium bis(5-oxo-DL-prolinate) reference standard and dissolve in 20.0 mL of deionized water to create a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., Thermo ODS Hypersil).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm (where the amide chromophore absorbs).

    • Column Temperature: Ambient (e.g., 25 °C).

  • Analysis: Inject the blank (water), followed by six replicate injections of the standard solution to establish system suitability. Then, inject the sample solution in duplicate.

  • Data Analysis:

    • System Suitability: For the standard injections, the relative standard deviation (%RSD) of the peak area should be less than 2.0%.

    • Purity Calculation: Determine the area percent of the main peak in the sample chromatogram.

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis```dot
Structural Confirmation by ¹H NMR Spectroscopy

Principle: ¹H NMR provides a fingerprint of the molecule's structure by probing the chemical environment of hydrogen atoms. This confirms the identity of the 5-oxo-prolinate moiety.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).

  • Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Interpretation: The spectrum for the 5-oxo-prolinate anion in D₂O is expected to show three main signals:

    • A triplet at ~4.2 ppm corresponding to the α-proton (the CH group adjacent to the carboxylate).

    • A multiplet at ~2.4-2.6 ppm corresponding to the two γ-protons (the CH₂ group adjacent to the amide carbonyl).

    • A multiplet at ~2.2-2.3 ppm corresponding to the two β-protons (the central CH₂ group).

    • The absence of significant unexpected signals is indicative of high purity.

Quantification of Calcium Content by Atomic Absorption Spectroscopy (AAS)

Principle: This technique measures the concentration of a specific element by atomizing the sample in a flame and measuring the absorption of light at a wavelength characteristic of that element. For robust results, chemical interferences from anions like phosphate must be masked.

[10]Experimental Protocol:

  • Reagents:

    • Calcium Stock Standard (1000 mg/L): Use a certified commercial standard.

    • Lanthanum Chloride Solution (50,000 mg/L La): Dissolve 12.7 g of La₂O₃ in 50 mL of concentrated HCl and dilute to 100 mL with deionized water. This solution acts as a releasing agent to prevent anionic interference. 2[10][11]. Standard Curve Preparation: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.0, 4.0, 6.0 mg/L Ca) from the stock standard. Each 50 mL standard must also contain 5 mL of the lanthanum chloride solution.

  • Sample Preparation: Accurately weigh ~100 mg of Calcium bis(5-oxo-DL-prolinate) and dissolve it in a 100 mL volumetric flask with deionized water. This creates a ~1000 mg/L solution of the compound. Create a final dilution by taking 1.0 mL of this solution, adding 10 mL of the lanthanum chloride solution, and diluting to 100 mL with deionized water. This targets a final calcium concentration within the standard curve range.

  • Instrumental Parameters (Example): [11] * Instrument: Flame Atomic Absorption Spectrophotometer.

    • Lamp: Calcium hollow cathode lamp.

    • Wavelength: 422.7 nm.

    • Flame: Air-acetylene, reducing.

  • Analysis: Aspirate the blank, calibration standards, and the prepared sample into the flame and record the absorbance readings.

  • Data Analysis:

    • Plot a calibration curve of absorbance vs. concentration for the standards.

    • Determine the concentration of calcium in the diluted sample from the calibration curve.

    • Calculate the weight percentage (w/w) of calcium in the original solid sample, accounting for all dilutions. The theoretical calcium content for C₁₀H₁₂CaN₂O₆ (MW: 296.29 g/mol ) is approximately 13.5%.

Workflow for AAS Calcium Analysis

G A Prepare Calibration Standards (0.5 - 6.0 mg/L Ca) C Add Lanthanum Chloride Solution to all Standards & Samples A->C B Prepare Sample Solution (Target ~3 mg/L Ca) B->C D Set Up AAS Instrument (422.7 nm, Air-Acetylene Flame) C->D E Generate Calibration Curve (Aspirate Standards) D->E F Correlation Coeff. (R²) > 0.995? E->F G Aspirate Sample Solution & Measure Absorbance F->G Yes K RE-PREPARE STANDARDS & RE-CALIBRATE F->K No H Determine Ca Concentration from Curve G->H I Calculate % w/w Ca in Original Solid H->I J REPORT RESULT I->J

Caption: Step-by-step workflow for AAS calcium quantification.

Conclusion: A Senior Scientist's Recommendation

The selection of a chemical reagent should be treated with the same rigor as any other critical step in the experimental process. For a compound like Calcium bis(5-oxo-DL-prolinate), where both the organic and inorganic components have distinct biological activities, ensuring purity and correct composition is paramount.

Recommendations:

  • Prioritize Transparency: Favor suppliers who provide comprehensive, lot-specific Certificates of Analysis upfront. A supplier confident in their product quality will readily share this data.

  • Define Your Needs: For initial screening or non-critical applications, a >95% purity grade may be sufficient and more cost-effective. For sensitive cell-based assays, in-vivo studies, or any work where minor impurities could have confounding effects, an investment in the highest available purity grade (>98% or >99%) is strongly advised.

  • Trust, but Verify: Regardless of the supplier's reputation or the stated purity, implement a streamlined in-house verification process. A simple HPLC run and a calcium content check can prevent months of troubleshooting and ensure the integrity of your research.

  • Build a Relationship: Once a reliable supplier who consistently delivers a quality product is identified, building a long-term relationship can ensure consistency across different lots and studies.

By adopting this analytical and evidence-based approach to procurement, researchers can build a foundation of quality and confidence, ensuring that their scientific inquiries are built upon a solid and reliable chemical starting point.

References

  • India Fine Chemicals. Calcium bis(5-oxo-L-prolinate). [Link]

  • U.S. Environmental Protection Agency. Method 215.1: Calcium (Atomic Absorption, Direct Aspiration). [Link]

  • Salkar, P., et al. (2017). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Silibinin and Ursodeoxycholic Acid in Pharmaceutical Dosage Form. World Journal of Pharmaceutical Research, 6(6), 811-819. [Link]

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Comparative

A Comparative Guide to the Standardization of Calcium bis(5-oxo-DL-prolinate) Reference Materials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Standardized Reference Materials Calcium bis(5-oxo-DL-prolinate), also known as Calcium Pidolate, is a widely used nutrit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Standardized Reference Materials

Calcium bis(5-oxo-DL-prolinate), also known as Calcium Pidolate, is a widely used nutritional supplement and pharmaceutical ingredient valued for the high bioavailability of its calcium content.[1][2] The pidolate (or pyroglutamate) anion is believed to enhance the absorption of calcium, making it an effective option for calcium supplementation.[3] In the rigorous landscape of pharmaceutical development and quality control, the reliability of all analytical measurements underpins the safety and efficacy of the final product. Central to this reliability is the quality of the reference materials used for identification, purity assessment, and potency determination.[4]

This guide provides an in-depth technical comparison of the methodologies and quality attributes for the standardization of Calcium bis(5-oxo-DL-prolinate) reference materials. We will explore the key analytical techniques required for full characterization, compare the different tiers of reference standards, and provide actionable experimental protocols to empower researchers and quality control professionals in their selection and application of these critical reagents.

Comparative Analysis of Reference Material Grades

In the pharmaceutical industry, reference standards are broadly categorized into two main types: primary and secondary (or in-house/working) standards.[4][5] The choice between these depends on the application, regulatory requirements, and cost considerations.

  • Primary Reference Standards: These are materials of the highest purity, extensively characterized and certified by a recognized pharmacopoeial body such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP).[4][5] They are considered the "gold standard" and are used for the definitive identification and purity evaluation of a substance.

  • Secondary (In-house/Working) Reference Standards: These are materials qualified against a primary reference standard.[4][5] They are used for routine quality control and other analytical work where the use of a primary standard may be impractical due to cost or availability.[6] The qualification of a secondary standard must demonstrate its traceability to the primary standard.[4]

Parameter Primary Reference Standard (e.g., EP/USP) Secondary (In-house) Reference Standard Justification
Purity (HPLC) Typically ≥99.5% (as stated on the certificate)≥99.0% (qualified against primary standard)Primary standards are established as the highest purity material available. Secondary standards must be of sufficient purity for their intended use.
Identity Confirmed by official monograph tests (e.g., IR, TLC)Confirmed by comparison to the primary standard (e.g., IR overlay)The identity of a secondary standard must be unequivocally proven to be the same as the primary standard.
Assay (Content) Assigned value with uncertainty (e.g., by mass balance)Determined by direct comparison to the primary standardThe potency of a secondary standard is directly traceable to the assigned value of the primary standard.
Water Content Accurately determined (e.g., Karl Fischer) and statedDetermined and documented for accurate weighingWater content directly impacts the assay value when calculated on an "as is" basis.
Related Substances Profiled and quantified, with specified impurities identifiedProfiled and shown to be comparable to the primary standardThe impurity profile is a critical quality attribute that must be well-controlled.
Chiral Purity Enantiomeric purity specified (e.g., >99% L-enantiomer)Enantiomeric purity confirmed to meet specificationsFor chiral molecules, the stereoisomeric purity is essential for safety and efficacy.
Traceability Direct from a pharmacopoeial authorityTraceable to a specific lot of a primary standardFull documentation of the comparison is required for regulatory compliance.
Cost HighLowerThe cost difference reflects the extensive characterization and certification of primary standards.

Workflow for Qualification of a Secondary Reference Standard

The establishment of a reliable in-house (secondary) reference standard is a critical process for any laboratory. The following diagram illustrates a typical workflow for the qualification of a new batch of Calcium bis(5-oxo-DL-prolinate) as a secondary reference standard, ensuring its traceability to a primary standard.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Comparison with Primary Standard cluster_2 Phase 3: Certification and Management A Procure High-Purity Batch of Calcium bis(5-oxo-DL-prolinate) B Full Characterization: - HPLC Purity - Identity (IR, NMR) - Water Content (Karl Fischer) - Residual Solvents (GC) - Inorganic Impurities A->B D Comparative Analysis: - IR Spectrum Overlay - HPLC Assay vs. Primary Standard - HPLC Impurity Profile Comparison B->D C Obtain Official Primary Reference Standard (e.g., from EP or USP) C->D E Assign Potency and Uncertainty D->E F Generate Certificate of Analysis E->F G Establish Storage Conditions and Retest Date F->G

Caption: Workflow for qualifying a secondary reference standard.

Experimental Protocols for Standardization

The following protocols are based on established pharmacopoeial methods and best practices for the full characterization of Calcium bis(5-oxo-DL-prolinate) reference materials.

Identification by Infrared (IR) Spectroscopy

Principle: IR spectroscopy provides a unique "fingerprint" of a molecule based on the absorption of infrared radiation by its chemical bonds. This is a definitive identification test when compared against a primary reference standard.

Procedure:

  • Prepare the sample and the primary reference standard as KBr (potassium bromide) pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • For KBr pellets, mix approximately 1-2 mg of the substance with 200-300 mg of dry KBr and press into a thin, transparent disc.

  • Record the IR spectrum of the sample and the primary reference standard from 4000 cm⁻¹ to 400 cm⁻¹.

  • Acceptance Criterion: The IR absorption spectrum of the sample is concordant with the spectrum of the primary reference standard.

Assay of Calcium by Complexometric Titration

Principle: The calcium content is determined by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms a stable complex with calcium ions. The endpoint is detected using a colorimetric indicator.[7]

Procedure:

  • Standardization of 0.05 M EDTA Solution:

    • Accurately weigh about 200 mg of primary standard calcium carbonate, previously dried, and dissolve it in 10 mL of water and 2 mL of dilute hydrochloric acid.

    • Dilute to 100 mL with water.

    • To 20.0 mL of this solution, add 15 mL of 1 M sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

    • Titrate with the 0.05 M EDTA solution until the color changes from wine-red to a clear blue.

    • Calculate the molarity of the EDTA solution.

  • Assay of Calcium bis(5-oxo-DL-prolinate):

    • Accurately weigh about 400 mg of the sample.

    • Dissolve in 150 mL of water and add 2 mL of 3 N hydrochloric acid.

    • While stirring, add 15 mL of 1 M sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.

    • Titrate with the standardized 0.05 M EDTA solution to a blue endpoint.[8]

    • Each mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca.

  • Acceptance Criterion: The calcium content should be within the specified range (e.g., 98.5% to 101.5% of the theoretical value, calculated on the dried basis).

Determination of Related Substances by HPLC

Principle: A reversed-phase high-performance liquid chromatography (RP-HPLC) method is used to separate the main component from its potential impurities. This method is adapted from the European Pharmacopoeia monograph for the closely related Magnesium Pidolate.[9][10]

Chromatographic Conditions:

  • Column: Octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm.

  • Mobile Phase: Dissolve 1.56 g of sodium dihydrogen phosphate in 1000 mL of water and adjust to pH 2.5 with phosphoric acid.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Test Solution: Dissolve 500 mg of the sample in the mobile phase and dilute to 10.0 mL with the mobile phase.

  • Reference Solution (a) (for quantification of unknown impurities): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase. Dilute 1.0 mL of this solution to 10.0 mL with the mobile phase (0.1% of the test solution concentration).

  • Reference Solution (b) (for identification of specified impurities, if available): Prepare a solution of known impurities (e.g., 5-oxo-L-prolyl-L-glutamic acid, glutamic acid) at a concentration corresponding to the specification limit.

  • System Suitability: Inject a solution containing Calcium bis(5-oxo-DL-prolinate) and known impurities to verify the resolution between the peaks.

  • Inject the Test Solution and Reference Solution (a).

  • Calculation:

    • For any specified impurity, calculate the percentage content by comparing its peak area to the peak area of the corresponding impurity in Reference Solution (b).

    • For any unspecified impurity, calculate the percentage content by comparing its peak area to the area of the principal peak in the chromatogram obtained with Reference Solution (a) (area normalization method, assuming a response factor of 1.0 for all impurities).

  • Acceptance Criteria:

    • Specified impurities: Not more than the area of the corresponding peak in the reference chromatogram (e.g., ≤ 0.2%).

    • Any other individual impurity: Not more than the area of the principal peak in the chromatogram of Reference Solution (a) (e.g., ≤ 0.10%).

    • Total impurities: Sum of all impurities should not exceed a specified limit (e.g., ≤ 0.5%).

Water Content by Karl Fischer Titration

Principle: The Karl Fischer titration is a specific method for the determination of water content. It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[4][11] Given that Calcium bis(5-oxo-DL-prolinate) can be hygroscopic, this test is crucial.[12]

Procedure (Volumetric Method):

  • Add a suitable volume of methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize the water in the solvent.

  • Accurately weigh a quantity of the sample, chosen to contain an appropriate amount of water (typically 10-50 mg), and add it to the vessel.

  • Stir to dissolve the sample.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculate the water content (%) using the titer of the reagent, which is determined daily using a certified water standard or sodium tartrate dihydrate.[4]

  • Acceptance Criterion: The water content must be within the limits specified in the monograph or on the certificate of analysis (e.g., ≤ 6.0%).[1][9]

Chiral Purity by Chiral HPLC

Principle: As Calcium bis(5-oxo-DL-prolinate) contains a chiral center in the pidolate moiety, it is essential to determine its enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP) in HPLC that can differentiate between the D- and L-enantiomers.

Illustrative Chromatographic Conditions:

  • Column: A polysaccharide-based chiral column such as Chiralpak AD-H or a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T.[13][14]

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often effective for polysaccharide columns. For macrocyclic glycopeptide columns, polar organic or reversed-phase conditions can be used.[13][14]

  • Detection: UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.

  • Flow Rate: Typically 1.0 mL/min.

Procedure:

  • System Suitability Solution: Prepare a solution containing both the D- and L-enantiomers of 5-oxo-proline (or a racemic mixture of Calcium bis(5-oxo-prolinate)) to demonstrate the resolution of the two enantiomeric peaks.

  • Test Solution: Prepare a solution of the sample at a suitable concentration in the mobile phase.

  • Inject the System Suitability Solution and the Test Solution.

  • Calculation: Calculate the percentage of the D-enantiomer in the sample using the following formula: % D-enantiomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) * 100

  • Acceptance Criterion: The content of the D-enantiomer should not exceed a specified limit (e.g., ≤ 1.0%).

Logical Framework for Reference Material Characterization

The comprehensive characterization of a Calcium bis(5-oxo-DL-prolinate) reference material follows a logical sequence of tests designed to confirm its identity, purity, and potency.

G cluster_A Identity Tests cluster_B Purity Tests cluster_C Assay Methods A Identity Confirmation B Purity Assessment A->B C Content (Assay) Determination B->C D Final Certification C->D A1 IR Spectroscopy A2 NMR Spectroscopy A3 Specific Optical Rotation B1 Related Substances (HPLC) B2 Chiral Purity (Chiral HPLC) B3 Water Content (Karl Fischer) B4 Residual Solvents (GC) B5 Inorganic Impurities C1 Complexometric Titration (Calcium) C2 HPLC Assay C3 Mass Balance Calculation

Caption: Logical relationship of analytical tests for standardization.

Conclusion

The standardization of Calcium bis(5-oxo-DL-prolinate) reference materials is a multi-faceted process that requires a suite of orthogonal analytical techniques to ensure identity, purity, and potency. While primary reference standards from pharmacopoeial bodies represent the highest level of assurance, well-qualified secondary standards are indispensable for routine laboratory operations. By implementing the robust analytical protocols detailed in this guide, researchers and drug development professionals can confidently establish the quality of their reference materials, thereby ensuring the accuracy and reliability of their analytical data and contributing to the overall safety and efficacy of the final pharmaceutical product.

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